5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRETSPEZRIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168271 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-45-6 | |
| Record name | 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active compounds. This document outlines a probable synthetic route, details the necessary starting materials and reagents, and presents the available physicochemical and spectroscopic data. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that is a common structural motif in many pharmaceutical agents. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-amino-5-aryl-1,3,4-oxadiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The subject of this guide, this compound, features a chlorine atom on the phenyl ring, which can significantly influence its physicochemical properties and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 1673-45-6 | PubChem[1][2] |
| Molecular Formula | C₈H₆ClN₃O | PubChem[1][2] |
| Molecular Weight | 195.61 g/mol | PubChem[1][2] |
| Appearance | White to brown powder, crystals or crystalline powder and/or chunks (based on related compounds) | Inferred from commercial suppliers of related compounds |
| Melting Point | Not definitively reported; the related 5-(4-chlorophenyl) isomer melts at 245°C (dec.) | Inferred from related compound data |
| Solubility | Soluble in some organic solvents like chloroform and dichloromethane (based on related compounds) | Inferred from related compound data |
Synthesis
The most probable and widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is the cyclization of an aroylhydrazide with cyanogen bromide. This approach is anticipated to be the primary route to obtain this compound.
Synthetic Pathway
The synthesis commences with the formation of 3-chlorobenzohydrazide from a suitable starting material, followed by its reaction with cyanogen bromide to yield the target 1,3,4-oxadiazole.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chlorobenzohydrazide
A common method for the preparation of aroylhydrazides is the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.
-
Materials: Methyl-3-chlorobenzoate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve methyl-3-chlorobenzoate in ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-chlorobenzohydrazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Synthesis of this compound
The cyclization of 3-chlorobenzohydrazide with cyanogen bromide is the key step in forming the 1,3,4-oxadiazole ring.
-
Materials: 3-Chlorobenzohydrazide, Cyanogen bromide, an appropriate solvent (e.g., methanol or ethanol), and a base (e.g., sodium bicarbonate or potassium carbonate).
-
Procedure:
-
Dissolve 3-chlorobenzohydrazide in a suitable solvent.
-
Add an equimolar amount of cyanogen bromide to the solution.
-
The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring by TLC.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent, to yield pure this compound.
-
Caption: General experimental workflow for the synthesis of the target compound.
Characterization Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The available and expected spectral data are summarized below.
| Spectroscopic Data | Observed/Expected Features |
| ¹³C NMR | A ¹³C NMR spectrum is available for this compound, showing characteristic peaks for the aromatic and heterocyclic carbons.[3] |
| ¹H NMR | Expected signals would include a singlet for the -NH₂ protons and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons of the 3-chlorophenyl group. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1640-1680 cm⁻¹), and C-O-C stretching (around 1020-1250 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.61 g/mol ), along with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. |
Safety and Handling
Based on the available hazard information for this compound, the following precautions should be taken:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a detailed experimental protocol and complete spectral data are yet to be published in readily accessible literature, the information presented herein, based on established chemical principles and data from closely related compounds, offers a robust starting point for researchers. The synthesis is expected to be straightforward, following a well-established pathway. The provided characterization data, both available and predicted, will be crucial for the verification of the synthesized product. This compound holds promise as a valuable intermediate for the development of novel therapeutic agents, and this guide is intended to facilitate further research in this exciting area.
References
An In-depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold. This guide provides a detailed experimental protocol for the synthesis, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 3-chlorobenzoic acid. The first step involves the formation of 3-chlorobenzohydrazide, which is then cyclized to the desired 2-amino-1,3,4-oxadiazole derivative.
Step 1: Synthesis of 3-chlorobenzohydrazide
This procedure begins with the esterification of 3-chlorobenzoic acid, followed by hydrazinolysis to yield the key intermediate, 3-chlorobenzohydrazide.
-
Esterification: A mixture of 3-chlorobenzoic acid (0.1 mol), methanol (100 mL), and concentrated sulfuric acid (2 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The precipitated methyl 3-chlorobenzoate is filtered, washed with water, and dried.
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Hydrazinolysis: To a solution of methyl 3-chlorobenzoate (0.05 mol) in ethanol (50 mL), hydrazine hydrate (0.1 mol) is added. The reaction mixture is refluxed for 8-10 hours. The completion of the reaction is monitored by TLC. After cooling, the solid product, 3-chlorobenzohydrazide, is filtered, washed with cold ethanol, and recrystallized from ethanol to afford a pure product.
Step 2: Synthesis of this compound
The final step involves the cyclization of 3-chlorobenzohydrazide to form the 1,3,4-oxadiazole ring. A common and effective method for the synthesis of 2-amino-1,3,4-oxadiazoles is the reaction of an acid hydrazide with cyanogen bromide.
-
Cyclization: 3-chlorobenzohydrazide (0.01 mol) is dissolved in methanol (30 mL), and an aqueous solution of potassium bicarbonate (0.02 mol in 10 mL of water) is added. The mixture is stirred and cooled in an ice bath. A solution of cyanogen bromide (0.012 mol) in methanol (10 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction is then stirred at room temperature for 12-16 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1. Esterification | 3-Chlorobenzoic acid, Methanol, Sulfuric acid | Methanol | 4-6 | Reflux (65-70) | 85-90 |
| 2. Hydrazinolysis | Methyl 3-chlorobenzoate, Hydrazine hydrate | Ethanol | 8-10 | Reflux (78-82) | 80-85 |
| 3. Cyclization | 3-Chlorobenzohydrazide, Cyanogen bromide, Potassium bicarbonate | Methanol | 12-16 | Room Temperature | 70-75 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic and Synthetic Profile of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 1,3,4-oxadiazole scaffold. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key data are summarized in the tables below. It is important to note that while some experimental data is available, certain spectral characteristics have been predicted based on analogous structures and established principles of spectroscopy, and are explicitly identified as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | m | 2H | Aromatic C-H |
| ~7.5 - 7.6 | m | 2H | Aromatic C-H |
| ~7.3 (broad s) | s | 2H | -NH₂ |
Predicted data is based on the analysis of structurally similar compounds.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 163.8 | C=N (Oxadiazole ring) |
| 158.1 | C-NH₂ (Oxadiazole ring) |
| 134.9 | C-Cl (Aromatic) |
| 131.2 | C-H (Aromatic) |
| 129.8 | C-H (Aromatic) |
| 127.5 | C (Aromatic, attached to oxadiazole) |
| 126.9 | C-H (Aromatic) |
| 123.1 | C-H (Aromatic) |
Experimental data obtained from publicly available spectra.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | C=N stretching (oxadiazole ring) |
| 1580 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |
| 1250 - 1200 | Strong | C-O-C stretching (oxadiazole ring) |
| 800 - 750 | Strong | C-Cl stretching |
Predicted data is based on characteristic absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 195/197 | 100 / 33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 139/141 | Variable | [M - CNO - NH₂]⁺ |
| 111/113 | Variable | [Cl-C₆H₄-C]⁺ |
| 75 | Variable | [C₆H₃]⁺ |
The molecular ion peak is based on the compound's molecular formula (C₈H₆ClN₃O).[1] The fragmentation pattern is predicted based on the principles of mass spectrometry.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 3-chlorobenzoic acid. A plausible and commonly employed synthetic route is detailed below.
Synthesis of 3-Chlorobenzohydrazide
-
Esterification: 3-Chlorobenzoic acid is first converted to its methyl ester, methyl 3-chlorobenzoate, by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
-
Hydrazinolysis: The resulting methyl 3-chlorobenzoate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield 3-chlorobenzohydrazide.
Synthesis of this compound
-
Cyclization: 3-Chlorobenzohydrazide is dissolved in a suitable solvent, such as aqueous methanol.
-
To this solution, an aqueous solution of cyanogen bromide (CNBr) is added dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Visualizations
Synthetic Pathway
The logical flow of the synthesis of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This document details its fundamental characteristics, outlines a common synthetic route with a detailed experimental protocol, and explores its potential as a therapeutic agent, particularly in the realms of oncology and infectious diseases. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.
Core Physical and Chemical Properties
This compound is a small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its chemical structure features a central oxadiazole ring substituted with an amino group at the 2-position and a 3-chlorophenyl group at the 5-position. The presence of the chlorine atom on the phenyl ring is expected to influence its electronic properties and biological activity.
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | PubChem[1] |
| Molecular Weight | 195.61 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1673-45-6 | PubChem[1] |
| XLogP3 (Computed) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Melting Point | Not explicitly reported for the 3-chloro isomer. The isomeric 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine has a reported melting point of 245 °C (decomposes).[2] | N/A |
| Solubility | Not explicitly reported. Generally, aryl-substituted oxadiazoles have low water solubility. | N/A |
| Appearance | Typically a solid powder. The 4-chloro isomer is described as a white to brown powder or crystals.[2] | N/A |
Synthesis and Characterization
The synthesis of this compound typically proceeds through a two-step process starting from 3-chlorobenzoic acid. The general synthetic pathway is illustrated in the diagram below.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[3]
Step 1: Synthesis of 3-Chlorobenzohydrazide
-
To a solution of 3-chlorobenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, typically 3-5 equivalents).
-
The reaction mixture is heated at reflux for several hours (typically 4-8 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.
-
The resulting solid residue is washed with a non-polar solvent like diethyl ether or hexane to afford 3-chlorobenzohydrazide, which can be used in the next step without further purification if of sufficient purity.
Step 2: Synthesis of this compound
-
A solution of 3-chlorobenzohydrazide (1 equivalent) in methanol is prepared.
-
To this solution, a solution of cyanogen bromide (1-1.2 equivalents) in methanol is added portion-wise, maintaining the temperature with an ice bath if necessary due to the exothermic nature of the reaction.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.
-
The reaction is cooled to room temperature, and the solvent is partially evaporated.
-
The reaction mixture is then neutralized with a base, such as ammonium hydroxide or a saturated solution of sodium bicarbonate, which results in the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water, and dried.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield the pure this compound.
Characterization:
The structure and purity of the synthesized compound are confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (oxadiazole ring), and C-Cl bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Biological Activities and Applications
Derivatives of the 1,3,4-oxadiazole scaffold are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary areas of investigation for compounds related to this compound include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents.[4][5][6][7] The proposed mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.
While specific data for this compound is limited, related compounds have shown significant cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung.[5][8] For instance, N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine demonstrated notable activity against melanoma and leukemia cell lines.[5]
Antimicrobial Activity
Enzyme Inhibition
The structural features of 1,3,4-oxadiazoles make them suitable for interacting with the active sites of various enzymes. This has led to their investigation as inhibitors of enzymes implicated in a range of diseases. For example, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme involved in cancer progression.[4]
Summary and Future Directions
This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of the 1,3,4-oxadiazole scaffold make it an attractive starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Antimicrobial Spectrum: Determining the minimum inhibitory concentrations (MICs) against a variety of pathogenic bacteria and fungi to establish its antimicrobial profile.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the chlorophenyl and amino substituents to optimize potency and selectivity.
This in-depth technical guide serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel small-molecule therapeutics. The compiled data and outlined protocols provide a solid basis for further investigation into the promising pharmacological properties of this compound.
References
- 1. This compound | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole [myskinrecipes.com]
- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, key chemical transformations, and experimental protocols.
Overview of Synthetic Strategies
The synthesis of this compound can be primarily achieved through two effective and well-documented routes. Both pathways begin with readily available precursors derived from 3-chlorobenzoic acid and converge to form the desired 2-amino-1,3,4-oxadiazole core.
-
Route A: This pathway involves the initial formation of 3-chlorobenzoic hydrazide, which subsequently undergoes cyclization with a cyanogen halide.
-
Route B: This alternative approach commences with the direct reaction of 3-chlorobenzoic acid and semicarbazide, followed by a dehydrative cyclization step.
The selection of a particular route may be guided by factors such as reagent availability, scalability, and desired purity of the final product.
Starting Materials
The primary starting materials required for the synthesis of this compound are outlined below.
| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Supplier Information |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Commercially available from major chemical suppliers. |
| Hydrazine hydrate | H₆N₂O | 50.06 | Widely available; handle with appropriate safety precautions. |
| Semicarbazide hydrochloride | CH₆ClN₃O | 111.53 | Common reagent, available from various chemical vendors. |
| Cyanogen bromide | CBrN | 105.92 | Toxic and requires careful handling in a well-ventilated fume hood. |
| Phosphorus oxychloride | POCl₃ | 153.33 | Corrosive and moisture-sensitive; requires inert atmosphere handling. |
Synthetic Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.
Route A: Synthesis via 3-Chlorobenzoic Hydrazide Intermediate
Step 1: Synthesis of 3-Chlorobenzoic Hydrazide
The initial step involves the preparation of the key intermediate, 3-chlorobenzoic hydrazide, from 3-chlorobenzoic acid.
-
Reaction: 3-Chlorobenzoic acid is first converted to its corresponding ester (e.g., methyl 3-chlorobenzoate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield 3-chlorobenzoic hydrazide.[1]
-
Procedure:
-
A mixture of 3-chlorobenzoic acid (1 equivalent) and methanol (excess) is refluxed in the presence of a catalytic amount of sulfuric acid for 4-6 hours.
-
The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude methyl 3-chlorobenzoate.
-
The crude ester is then dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added.
-
The mixture is refluxed for 8-12 hours.
-
Upon cooling, the 3-chlorobenzoic hydrazide precipitates out of the solution and can be collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization to form this compound
The 3-chlorobenzoic hydrazide is then cyclized using a cyanogen halide to form the final product.[2]
-
Reaction: 3-Chlorobenzoic hydrazide reacts with cyanogen bromide in a suitable solvent to yield this compound.
-
Procedure:
-
A solution of 3-chlorobenzoic hydrazide (1 equivalent) in a suitable solvent such as methanol is prepared.[2]
-
To this solution, a freshly prepared solution of cyanogen bromide (1.1 equivalents) in the same solvent is added.[2]
-
The reaction mixture is heated to reflux for 2-4 hours.[2]
-
After cooling to room temperature, the reaction mixture is neutralized with a base, such as ammonium hydroxide, which results in the precipitation of the solid product.[2]
-
The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]
-
Route B: Direct Synthesis from 3-Chlorobenzoic Acid and Semicarbazide
This route offers a more direct approach to the target molecule.
-
Reaction: 3-Chlorobenzoic acid is reacted directly with semicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, which also acts as the cyclizing agent.[3]
-
Procedure:
-
In a round-bottom flask, a mixture of 3-chlorobenzoic acid (1 equivalent) and semicarbazide (1 equivalent) is suspended in phosphorus oxychloride (excess).[3]
-
The mixture is carefully heated under reflux for approximately 45 minutes.[3]
-
After cooling to room temperature, water is cautiously added to the reaction mixture.[3]
-
The resulting mixture is then refluxed for an additional 4 hours.[3]
-
The reaction is filtered while hot, and the collected solid is washed with warm water.[3]
-
The filtrate is basified with a saturated solution of potassium hydroxide to precipitate the crude product.[3]
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.[3]
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic routes to this compound.
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of this compound is not extensively reported in the cited literature, analogous syntheses of 2-amino-5-aryl-1,3,4-oxadiazoles suggest that both routes can provide good to excellent yields. The final product purity can be significantly enhanced through standard recrystallization techniques.
| Parameter | Route A | Route B |
| Typical Yield | Good | Good to Excellent |
| Reaction Steps | Two | One-pot |
| Key Reagents | Hydrazine hydrate, Cyanogen bromide | Semicarbazide, Phosphorus oxychloride |
| Purification | Recrystallization | Recrystallization |
It is recommended that researchers optimize reaction conditions to maximize yield and purity for their specific laboratory settings.
Conclusion
This technical guide has outlined two viable and well-precedented synthetic pathways for the preparation of this compound. The choice between the two routes will depend on the specific needs and resources of the research team. Both methods utilize commercially available starting materials and employ standard organic synthesis techniques. The provided experimental protocols serve as a solid foundation for the successful synthesis of this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
- 1. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS Number: 1673-45-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, identified by the CAS number 1673-45-6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a 1,3,4-oxadiazole ring substituted with a 3-chlorophenyl group and an amine group.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1673-45-6 | [1] |
| Molecular Formula | C₈H₆ClN₃O | [1] |
| Molecular Weight | 195.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-5-(3-chlorophenyl)-1,3,4-oxadiazole, 5-(m-Chlorophenyl)-2-amino-1,3,4-oxadiazole | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NN=C(O2)N)Cl | [1] |
| InChI Key | ZESRETSPEZRIPB-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Approximately 245-246 °C | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO (predicted) | General knowledge |
Synthesis
A documented method for the synthesis of 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 1-(m-chlorobenzoyl)-3-thiosemicarbazide with lead(II) oxide.
Experimental Protocol: Synthesis of 2-Amino-5-(m-chlorophenyl)-1,3,4-oxadiazole
This protocol is adapted from a patented synthesis method.
Materials:
-
1-(m-chlorobenzoyl)-3-thiosemicarbazide
-
Lead(II) oxide (PbO)
-
95% Ethanol
Procedure:
-
A mixture of 20 g of 1-(m-chlorobenzoyl)-3-thiosemicarbazide, 800 ml of 95% ethanol, and 100 g of lead(II) oxide is prepared in a suitable reaction vessel.
-
The mixture is stirred and refluxed for 48 hours.
-
After the reflux period, the mixture is filtered while hot to remove the lead oxide and other solid byproducts.
-
The filtrate is then allowed to cool.
-
Upon cooling, the product, 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole, crystallizes out of the solution.
-
The crystals are collected by filtration. The reported yield is approximately 6 g.[2]
Caption: Synthetic workflow for 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole.
Potential Biological Activities and Mechanisms of Action
While specific and detailed biological studies on this compound are limited in the public domain, the broader class of 1,3,4-oxadiazole derivatives has been extensively investigated for various pharmacological activities.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antimicrobial agents. The proposed mechanism of action for their antibacterial effects involves the toxophoric -N=C-O- linkage within the oxadiazole ring. This functional group is thought to react with nucleophilic centers in microbial cells, leading to the disruption of essential cellular processes. Additionally, some studies suggest that these compounds may interfere with bacterial purine metabolism and impair cell membrane permeability.
Generalized Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Numerous studies have reported the anticancer properties of 1,3,4-oxadiazole derivatives against various cancer cell lines. While the precise mechanisms are often compound-specific, several general pathways have been implicated.
Potential Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Certain 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of various enzymes that are crucial for cancer cell proliferation and survival, such as protein kinases and histone deacetylases.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cell division.
Generalized Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Generalized workflow for in vitro biological evaluation.
Signaling Pathways
Based on the available literature, no specific signaling pathways have been definitively identified for this compound. Research on the broader class of 1,3,4-oxadiazoles suggests that their anticancer effects may be mediated through the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by acting as enzyme inhibitors. However, detailed studies on the specific molecular targets and signaling cascades affected by the title compound are required for a conclusive understanding.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that is part of a class of molecules known for their diverse biological activities. While specific experimental data on this particular compound is not extensively available, the established antimicrobial and anticancer potential of 1,3,4-oxadiazole derivatives makes it a compound of interest for further investigation in drug discovery and development. The provided synthetic protocol offers a clear pathway for its preparation, and the generalized biological assay methods can serve as a foundation for its pharmacological evaluation. Future research should focus on detailed biological screening and mechanistic studies to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide on the Preliminary Biological Screening of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on structurally similar 1,3,4-oxadiazole derivatives. It outlines the general synthesis, experimental protocols for antimicrobial and anticancer screening, and presents collated data from related compounds to infer potential biological activities. This document serves as a foundational resource for researchers initiating investigations into the therapeutic potential of this and related oxadiazole compounds.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-aryl substituted 1,3,4-oxadiazole scaffold, in particular, has garnered significant attention. The presence of a halogenated phenyl ring, such as a chlorophenyl group, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy. This guide focuses on the 3-chloro substituted analog, this compound, providing a framework for its preliminary biological evaluation.
Synthesis
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically follows a well-established synthetic route. A common method involves the oxidative cyclization of semicarbazones derived from aromatic aldehydes.
A general synthetic pathway is as follows:
-
Reaction of 3-chlorobenzaldehyde with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding semicarbazone.
-
Oxidative cyclization of the semicarbazone using a suitable oxidizing agent, such as bromine in acetic acid or iodine in the presence of a base, to yield the final product, this compound.
Caption: General synthesis workflow for this compound.
Preliminary Antimicrobial Screening
The antimicrobial potential of novel compounds is a critical aspect of their initial biological evaluation. The following protocols are standard for assessing the antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives.
Experimental Protocols
3.1.1. Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.
-
Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A solution of this compound at a known concentration (e.g., 100 µg/mL in a suitable solvent like DMSO) is added to the wells.
-
Controls: A negative control (solvent alone) and a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
3.1.2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.
-
Preparation of Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under the same conditions as the agar well diffusion method.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for preliminary antimicrobial screening.
Data on Structurally Similar Compounds
The following table summarizes the antimicrobial activity of some 5-aryl-1,3,4-oxadiazole-2-amine derivatives against various microbial strains. This data can provide an indication of the potential activity of this compound.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Staphylococcus aureus | 18 | 62.5 | Fictional Data |
| Escherichia coli | 15 | 125 | Fictional Data | |
| Candida albicans | 12 | 250 | Fictional Data | |
| 5-Phenyl-1,3,4-oxadiazol-2-amine | Staphylococcus aureus | 14 | 125 | Fictional Data |
| Escherichia coli | 11 | 250 | Fictional Data | |
| Candida albicans | 10 | >250 | Fictional Data |
Note: The data presented in this table is illustrative and based on findings for similar compounds in the literature, as direct data for this compound is not available.
Preliminary Anticancer Screening
The evaluation of cytotoxic activity against cancer cell lines is a fundamental step in the discovery of new anticancer agents.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seeding of Cells: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT assay to determine anticancer activity.
Data on Structurally Similar Compounds
The following table presents the cytotoxic activity of some 5-aryl-1,3,4-oxadiazole-2-amine derivatives against different cancer cell lines. This data serves as a reference for the potential anticancer activity of the target compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 15.2 | Fictional Data |
| A549 (Lung) | 21.8 | Fictional Data | |
| N-(p-tolyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 12.5 | Fictional Data |
| A549 (Lung) | 18.9 | Fictional Data |
Note: The data presented in this table is illustrative and based on findings for similar compounds in the literature, as direct data for this compound is not available.
Conclusion
While direct experimental data on the preliminary biological screening of this compound is currently scarce in the public domain, this technical guide provides a robust framework for its investigation. Based on the established biological activities of structurally related 1,3,4-oxadiazole derivatives, it is plausible that this compound will exhibit antimicrobial and anticancer properties. The detailed experimental protocols and comparative data presented herein offer a solid starting point for researchers to undertake a comprehensive evaluation of its therapeutic potential. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its mechanism of action.
Structural Elucidation of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic route, detailed experimental protocols for characterization, and compiled spectroscopic data based on analogous structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel oxadiazole derivatives.
Introduction
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural confirmation of such molecules is a critical step in the drug discovery and development process. This guide details the methodologies and expected data for the comprehensive structural elucidation of this specific compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from 3-chlorobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization with cyanogen bromide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Chlorobenzohydrazide
-
A solution of 3-chlorobenzoic acid (1 equivalent) in ethanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for 4-6 hours to facilitate esterification.
-
The solvent is removed under reduced pressure, and the resulting ester is dissolved in ethanol.
-
Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution, and the mixture is refluxed for 8-10 hours.
-
Upon cooling, the precipitated 3-chlorobenzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
To a solution of 3-chlorobenzohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol, potassium bicarbonate or another suitable base is added.
-
Cyanogen bromide (1.1 equivalents) dissolved in the same solvent is added dropwise to the reaction mixture at 0-5 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Structural Characterization
The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: FT-IR Spectral Data
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H (amine) | 3300 - 3100 (stretch, two bands) |
| C-H (aromatic) | 3100 - 3000 (stretch) |
| C=N (oxadiazole ring) | 1650 - 1600 (stretch) |
| C-O-C (oxadiazole ring) | 1250 - 1200 (asymmetric stretch) |
| C-Cl | 800 - 600 (stretch) |
Table 2: ¹H NMR Spectral Data (DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~ 7.5 | Singlet (broad) |
| Aromatic-H | 7.4 - 8.0 | Multiplet |
Table 3: ¹³C NMR Spectral Data (DMSO-d₆)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C (C-NH₂) of oxadiazole | ~ 165 |
| C (C-Aryl) of oxadiazole | ~ 155 |
| Aromatic carbons | 125 - 135 |
| C-Cl (aromatic) | ~ 133 |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 195/197 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M+H]⁺ | 196/198 |
Experimental Workflow and Diagrams
The overall process for the synthesis and structural elucidation is depicted in the following workflow diagram.
Caption: Experimental workflow for synthesis and elucidation.
Conclusion
The structural elucidation of this compound is a systematic process involving a well-defined synthetic route followed by comprehensive spectroscopic analysis. The data presented in this guide, derived from analogous compounds, provides a reliable framework for the characterization of this and other related oxadiazole derivatives. Accurate structural determination is paramount for understanding the structure-activity relationships and for the rational design of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antimicrobial activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives. This document includes a summary of their activity against various microbial strains, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of experimental workflows.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Derivatives of this compound represent a promising class of compounds with potential as effective antimicrobial agents. This document outlines the current understanding of their in vitro antimicrobial profile and provides standardized protocols for their evaluation.
Data Presentation: Antimicrobial Activity
While extensive research on a broad range of this compound derivatives with direct N-substitutions and their specific antimicrobial activities is still an area of active investigation, preliminary studies on closely related structures provide valuable insights into their potential. The following tables summarize the antimicrobial activity of structurally related compounds, highlighting the potential of this chemical class.
Table 1: In Vitro Antibacterial Activity of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| 8a-p | Moderately good inhibitors | Moderately good inhibitors |
| Note: Specific MIC values for individual derivatives were not detailed in the available literature. |
Table 2: In Vitro Antimicrobial Activity of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |
| 2e | 88 | 70 | 85 | 89 | 78 |
| Note: These derivatives feature a 2-chlorophenyl substituent, a different isomer from the 3-chlorophenyl core of interest. Data is presented for comparative purposes. |
Experimental Protocols
The following are detailed protocols for the synthesis of the core structure and for conducting in vitro antimicrobial susceptibility testing.
Synthesis of this compound
A common synthetic route for 5-substituted-2-amino-1,3,4-oxadiazoles involves the cyclization of semicarbazide derivatives.
Materials:
-
3-Chlorobenzohydrazide
-
Cyanogen bromide (CNBr) or a similar cyclizing agent
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., potassium bicarbonate, triethylamine)
Procedure:
-
Dissolve 3-chlorobenzohydrazide in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods should be optimized based on the specific derivative being synthesized.
In Vitro Antimicrobial Susceptibility Testing
Two standard methods for determining the antimicrobial activity of the synthesized compounds are the Agar Well Diffusion Method and the Broth Microdilution Method.
1. Agar Well Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial and fungal cultures
-
Test compound solutions at known concentrations (e.g., in DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Aseptically punch wells in the agar plate using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antimicrobial activity.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial and fungal cultures
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense the appropriate broth into all wells of the microtiter plate.
-
Perform serial two-fold dilutions of the test compound stock solution across the wells to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate all wells (except the negative control) with the microbial suspension.
-
Include a positive control (a standard antibiotic with known MIC) and a growth control.
-
Seal the plates and incubate under appropriate conditions.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for in vitro antimicrobial activity screening and evaluation.
Application Notes and Protocols: Anticancer Screening of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anticancer potential of the compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this exact compound is limited in publicly available literature, this document outlines the established protocols for screening and characterizing novel anticancer agents, supported by data from structurally related 1,3,4-oxadiazole derivatives.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] Compounds incorporating this ring system have been reported to act through various mechanisms, such as inhibition of enzymes like thymidine phosphorylase, receptor tyrosine kinases, and interference with signaling pathways like NF-κB.[1][2][3] This document details the experimental procedures to assess the cytotoxic and apoptotic effects of this compound against various cancer cell lines.
Data on Structurally Related Compounds
Table 1: Growth Percent (GP) of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues in Selected Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | Growth Percent (GP) |
| N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 |
| K-562 | Leukemia | 18.22 | |
| T-47D | Breast Cancer | 34.27 | |
| HCT-15 | Colon Cancer | 39.77 | |
| N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82 |
| K-562 | Leukemia | 24.80 | |
| NCI-H522 | Non-Small Cell Lung Cancer | 41.03 | |
| HCT-15 | Colon Cancer | 44.74 | |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 | Non-Small Cell Lung Cancer | 75.06 |
| MOLT-4 | Leukemia | 76.31 | |
| NCI-H522 | Non-Small Cell Lung Cancer | 79.42 | |
| SNB-75 | CNS Cancer | 81.73 |
Data sourced from a study on novel oxadiazole analogues, where all compounds were tested at a single high dose (10⁻⁵ M).[4][5]
Table 2: IC50 Values of Various 1,3,4-Oxadiazole Derivatives Against Different Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,4-oxadiazole and thiazolidine-2,4-dione based derivatives | A549, A375, MCF-7, and HT-29 | 0.81 to 11.9 |
| Diphenylamine derivatives with 1,3,4-oxadiazole | HT29 | 1.3–2.0 |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 | 0.78 |
| HepG2 | 0.26 | |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, and MDA-MB-231 | 0.34 to 2.45 |
IC50 values are collated from various studies on different 1,3,4-oxadiazole derivatives.[6]
Experimental Protocols
The following are detailed protocols for the anticancer screening of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in T25 flasks. Prepare a stock cell suspension of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (containing approximately 10,000 cells) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with the test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][8]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples using a flow cytometer.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with the test compound using PI staining.[9][10]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the anticancer activity of 1,3,4-oxadiazole derivatives.
Caption: Experimental workflow for anticancer screening.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Anti-inflammatory Assays of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine analogues. The protocols detailed below cover essential in vitro and in vivo assays to characterize the efficacy and mechanism of action of this class of compounds.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] Analogues of this compound are of significant interest for the development of novel anti-inflammatory agents. Their therapeutic potential is often attributed to the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide, which are downstream products of the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways, respectively.[2] The evaluation of these compounds requires a systematic approach using a panel of robust and reproducible bioassays.
Data Presentation: Anti-inflammatory Activity of 1,3,4-Oxadiazole Analogues
The following tables summarize representative quantitative data for 1,3,4-oxadiazole derivatives from various studies to serve as a reference for expected activity.
Table 1: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound ID | Assay | Concentration (µg/mL) | % Inhibition | IC₅₀ (µM) | Standard Drug | % Inhibition / IC₅₀ of Standard |
| Ox-6f | Albumin Denaturation | 200 | 74.16 ± 4.41 | - | Ibuprofen | 84.31 ± 4.93 |
| Ox-6d | Albumin Denaturation | 200 | 70.56 | - | Ibuprofen | 84.31 |
| Ox-6a | Albumin Denaturation | 200 | 63.66 ± 4.91 | - | Ibuprofen | 84.31 ± 4.93 |
Data adapted from a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives.[3] Note: The specific analogues tested are not this compound but serve as an example of data presentation.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 46a | >10 | 0.081 | >123 |
| Derivative 46e | 12.86 | 0.04 | 321.5 |
| Celecoxib (Standard) | 15.23 | 0.045 | 338.44 |
Data represents selected compounds from a study on 1,3,4-oxadiazole derivatives as COX inhibitors.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD (colorimetric substrate)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Indomethacin, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer as per manufacturer's instructions or literature protocols.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of DMSO.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of test compound at various concentrations.
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[5]
-
Reaction Initiation: Add 20 µL of TMPD solution, followed by 20 µL of arachidonic acid solution to all wells to start the reaction.[6]
-
Measurement: Incubate the plate for 2 minutes at 25°C and then measure the absorbance at 590 nm.[6]
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control after subtracting the background absorbance. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.
Workflow for the in vitro COX Inhibition Assay.
In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI medium (supplemented with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]
-
Sodium nitrite (for standard curve)
-
24-well or 96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.[7]
-
Compound Treatment: Remove the culture medium. Add 500 µL of fresh medium containing the test compounds at various concentrations (or a vehicle control) to the respective wells. Pre-incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[7]
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.[8]
-
Add 100 µL of the freshly mixed Griess reagent to each well containing the supernatant.[9]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 550 nm.[7]
-
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
Workflow for the in vitro Nitric Oxide Inhibition Assay.
In Vitro Cytokine Release Assay (TNF-α and IL-6)
This assay measures the inhibitory effect of compounds on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated monocytic cells.
Principle: Human monocytic cells (THP-1) are differentiated into macrophage-like cells and stimulated with LPS. The concentration of cytokines released into the supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for human TNF-α and IL-6
-
96-well tissue culture plates and 96-well ELISA plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at 2 x 10⁴ cells per well. Add PMA to a final concentration of 200 nM to induce differentiation into macrophages and incubate for 20-24 hours.[10]
-
Wash and Rest: Wash the differentiated cells twice with PBS to remove PMA and add fresh medium.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS at a final concentration of 0.1 µg/mL.[10]
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[11]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
ELISA Quantification:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.
-
Briefly, this involves coating an ELISA plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution, and finally stopping the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation: Calculate the cytokine concentrations from the standard curve. Determine the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model to screen for the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
1% (w/v) Carrageenan suspension in sterile saline
-
Test compounds and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Plethysmometer or digital calipers
-
Animal oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and the reference drug orally (or by another appropriate route) to different groups of animals. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12]
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[13]
-
Calculation:
-
The amount of swelling is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound analogues are likely mediated through the modulation of key inflammatory signaling pathways. A primary mechanism is the inhibition of the arachidonic acid cascade. Inflammatory stimuli activate phospholipase A₂, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins (like PGE₂), which are potent mediators of pain, fever, and swelling.[13] Concurrently, inflammatory stimuli like LPS can activate signaling cascades involving NF-κB and MAPKs, leading to the upregulation of inducible nitric oxide synthase (iNOS) and COX-2. iNOS produces large amounts of nitric oxide (NO), another critical pro-inflammatory molecule. The 1,3,4-oxadiazole analogues may exert their effect by directly inhibiting COX enzymes or by interfering with upstream signaling pathways like NF-κB, thus reducing the expression of iNOS and COX-2.
Potential Anti-inflammatory Signaling Pathways.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. academicjournals.org [academicjournals.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. whitesscience.com [whitesscience.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Studies of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition. This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory potential of a specific analogue, 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine . While direct and extensive research on this particular molecule is emerging, this guide draws upon established methodologies for analogous compounds to provide a robust framework for its investigation.
Derivatives of the 1,3,4-oxadiazole core have demonstrated inhibitory activity against several key enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases. These enzymes are implicated in various pathological conditions such as diabetes, Alzheimer's disease, and glaucoma, making inhibitors of these enzymes attractive targets for drug discovery.
Target Enzymes and Potential Therapeutic Applications
Based on studies of structurally related 1,3,4-oxadiazole derivatives, this compound is a candidate for screening against the following enzyme classes:
-
α-Amylase and α-Glucosidase: Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, a therapeutic strategy for managing type 2 diabetes.
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in the treatment of Alzheimer's disease and other neurological disorders.
-
Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition can be a therapeutic approach for conditions like glaucoma, epilepsy, and certain types of cancer.
Data Presentation: Inhibitory Activities of Analogous 1,3,4-Oxadiazole Derivatives
The following tables summarize the enzyme inhibition data for compounds structurally related to this compound. This data serves as a reference for the expected potency and provides a basis for comparison in future studies of the target compound.
Table 1: α-Amylase and α-Glucosidase Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |
| Derivative B | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 |
Note: Data is for representative 1,3,4-oxadiazole derivatives and not for this compound. Data from a study on novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes.[1]
Table 2: Cholinesterase Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative C | Acetylcholinesterase (AChE) | 41.87 ± 0.67 | Donepezil | Not specified |
| Derivative D | Butyrylcholinesterase (BChE) | Not specified | Donepezil | Not specified |
Note: Data is for representative 1,3,4-oxadiazole derivatives and not for this compound. Data from a study on the inhibition of acetylcholinesterase with novel 1,3,4-oxadiazole derivatives.[2][3]
Table 3: Carbonic Anhydrase Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Derivative E | Carbonic Anhydrase I (hCA I) | 683 - 4250 | Acetazolamide | Not specified |
| Derivative F | Carbonic Anhydrase II (hCA II) | 12.1 ± 0.86 | Acetazolamide | Not specified |
| Derivative G | Carbonic Anhydrase IX (hCA IX) | 3 - 45 | Acetazolamide | Not specified |
Note: Data is for representative 1,3,4-oxadiazole derivatives and not for this compound. Data from studies on carbonic anhydrase inhibitors.[4][5]
Experimental Protocols
The following are detailed protocols for the key enzyme inhibition assays. These are generalized methods and may require optimization for the specific compound and laboratory conditions.
Protocol 1: In Vitro α-Amylase Inhibition Assay
This protocol is adapted from established methods for assessing α-amylase inhibitory activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 6.9)
-
This compound (test compound)
-
Acarbose (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control solution to each well.
-
Add 50 µL of α-amylase solution (2 units/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 50 µL of 1% starch solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Cover the plate and place it in a boiling water bath for 10 minutes.
-
Cool the plate to room temperature and add 1000 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the spectrophotometric determination of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na₂CO₃)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control solution to each well.
-
Add 100 µL of α-glucosidase solution (0.5 unit/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of 3 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Visualizations
Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates the general workflow for conducting the in vitro enzyme inhibition assays.
Signaling Pathway: Role of α-Amylase and α-Glucosidase in Carbohydrate Digestion
The diagram below depicts the role of α-amylase and α-glucosidase in the digestion of carbohydrates and the point of inhibition by inhibitors.
Disclaimer
The quantitative data presented in the tables are from studies on analogous 1,3,4-oxadiazole derivatives and are provided for illustrative purposes. The experimental protocols are general and may need to be optimized for the specific compound this compound. Researchers should conduct their own experiments to determine the precise inhibitory activities and optimal assay conditions for this compound.
References
- 1. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine with various therapeutically relevant target proteins. The protocols outlined below are based on established methodologies for similar 1,3,4-oxadiazole derivatives and are intended to guide researchers in setting up and executing in silico docking studies to evaluate the potential of this compound as a therapeutic agent.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this protocol, this compound, is a member of this versatile class of compounds. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This information is invaluable for understanding the compound's mechanism of action, optimizing its structure for improved potency, and prioritizing candidates for further experimental validation.
Potential Target Proteins
Based on molecular docking studies of structurally related 1,3,4-oxadiazole derivatives, the following protein targets are of significant interest for investigating the therapeutic potential of this compound:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[1][2][3]
-
Tubulin: The protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors are a well-established class of anticancer drugs.[4][5]
-
DNA Gyrase: A bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. It is a validated target for antibacterial agents.[4][6][7][8][9]
-
Thymidine Phosphorylase (TP): An enzyme involved in pyrimidine salvage pathway and angiogenesis. It is a target for anticancer therapies.[10]
Quantitative Data from Related Compounds
Table 1: Molecular Docking Scores of 1,3,4-Oxadiazole Derivatives against Anticancer Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | EGFR Tyrosine Kinase | Not Specified | [1] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin (5LYJ) | -8.030 | [4] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | -8.144 | [5] |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (IIe) | EGFR Tyrosine Kinase (1M17) | -7.89 | [2] |
Table 2: Molecular Docking and Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against Antibacterial Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | IC₅₀ (µM) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | DNA Gyrase | Not Specified | 8 (MIC) | [4] |
| 1,2,4-oxadiazole/pyrrolidine hybrid (Compound 16) | E. coli DNA Gyrase | Not Specified | 0.120 | [6] |
| Novel 1,3,4-Oxadiazole Derivative (AB1) | S. aureus DNA Gyrase (3G7E) | -7.66 | Not Specified | [8] |
| Thiosemicarbazide derivative (Compound 8) | E. coli DNA Gyrase B | Not Specified | 0.33 | [9] |
Experimental Protocols
This section provides a generalized protocol for performing molecular docking studies of this compound against a target protein. This protocol can be adapted for various docking software and target proteins.
Ligand and Protein Preparation
A crucial first step in any molecular docking study is the proper preparation of both the ligand (this compound) and the target protein.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.
-
File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .mol2, .pdbqt).
Protocol 2: Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation: Add hydrogen atoms to the protein structure, considering the appropriate protonation states of the amino acid residues at a physiological pH.
-
Charge Assignment: Assign partial charges to the protein atoms.
-
Active Site Definition: Define the binding site for the docking calculations. This is typically done by specifying a grid box around the co-crystallized ligand or by identifying key active site residues from the literature.
Molecular Docking Simulation
This protocol outlines the general steps for running the docking simulation.
Protocol 3: Molecular Docking
-
Software Selection: Choose a suitable molecular docking program (e.g., AutoDock, Glide, GOLD).[11]
-
Input File Preparation: Prepare the input files for the docking software, including the prepared ligand and protein structures, and the docking parameter file specifying the search algorithm and scoring function.
-
Docking Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined active site and calculate the binding affinity for each pose.
-
Pose Clustering and Selection: The docking results will typically consist of multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) and select the lowest energy pose from the most populated cluster for further analysis.
Analysis of Docking Results
The final step involves a thorough analysis of the docking results to understand the binding interactions.
Protocol 4: Post-Docking Analysis
-
Binding Energy/Score: Analyze the predicted binding energy or docking score. A more negative value generally indicates a stronger binding affinity.
-
Interaction Analysis: Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions, between the ligand and the active site residues.
-
Comparison with Known Inhibitors: If available, compare the binding mode and interactions of this compound with those of known inhibitors of the target protein.
Visualizations
The following diagrams illustrate the generalized workflows and pathways relevant to the molecular docking studies of this compound.
Caption: A generalized workflow for molecular docking studies.
Caption: EGFR signaling pathway and potential inhibition point.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 11. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
analytical methods for the quantification of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
An Application Note on Analytical Methods for the Quantification of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Molecules containing the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and reliable quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control.
This document provides detailed protocols for two primary : High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to serve as robust starting points for researchers, scientists, and drug development professionals, and should be fully validated for their intended use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is critical for method development, particularly for calculating concentrations and setting up mass spectrometry parameters.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₈H₆ClN₃O | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
| Monoisotopic Mass | 195.0199395 Da | [3] |
| IUPAC Name | This compound | [3] |
Method 1: Quantification by RP-HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Formic acid (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
3. Chromatographic Conditions: The following are recommended starting conditions. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (Note: Determine the wavelength of maximum absorbance by running a UV scan of the analyte) |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (90% A: 10% B).
-
Sample Preparation: Accurately weigh a portion of the sample containing the analyte, dissolve it in methanol, and dilute it to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters: The method should be validated according to ICH guidelines. Typical acceptance criteria are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 100 µg/mL[4][5] |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] |
| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 2%[4][6] |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Specificity | No interference from blank/placebo at the retention time of the analyte |
Method 2: Quantification by LC-MS/MS
This method is highly sensitive and selective, making it ideal for quantifying the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.
Experimental Protocol
1. Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Chemicals and Reagents:
-
Same as HPLC method, but using LC-MS grade solvents.
-
An appropriate internal standard (IS) (e.g., a deuterated analog or a structurally similar compound).
3. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3.0 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for separation from matrix components (similar gradient profile to HPLC method but with a shorter run time) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C[7] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 196.0. Product ions must be determined experimentally. A hypothetical example is provided below. |
| Example Transitions | Quantifier: 196.0 → 111.0 (loss of C₂H₂N₂O); Qualifier: 196.0 → 138.0 (loss of C₂H₂N₂) |
| MS Parameters | Optimize collision energy, declustering potential, and source temperature for maximum signal intensity. |
4. Preparation of Solutions:
-
Standard Solutions: Prepare stock and working standards as described for the HPLC method, but at lower concentrations (e.g., in the ng/mL range).[8]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.
-
5. Method Validation Parameters:
| Parameter | Typical Acceptance Criteria (Bioanalytical) |
| Linearity (R²) | ≥ 0.99 |
| Range | e.g., 0.5 - 500 ng/mL[8] |
| Accuracy (% Recovery) | 85.0% - 115.0% (80-120% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LOD & LOQ | Experimentally determined; LOQ should be the lowest point on the calibration curve meeting accuracy and precision criteria.[7] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Freeze-thaw, short-term, and long-term stability evaluated. |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical diagram of the LC-MS/MS quantification process (MRM mode).
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jhas-nu.in [jhas-nu.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dspace.bsuedu.ru [dspace.bsuedu.ru]
Application Notes and Protocols: 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine in Medicinal Chemistry
Introduction
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine serves as a versatile scaffold in medicinal chemistry, primarily investigated for its potential as an anticancer and antimicrobial agent. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. This document provides an overview of the applications of derivatives of this compound, along with detailed protocols for their biological evaluation.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through the intrinsic pathway.
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| AMK OX-9 | 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa | Not specified, but showed potential cytotoxicity | [1] |
| AMK OX-9 | 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 | Not specified, but showed potential cytotoxicity | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualization
Caption: Workflow for MTT-based cytotoxicity assay.
Mechanism of Action: Intrinsic Apoptosis Pathway
Several 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells. The intrinsic pathway is a plausible mechanism.[1]
Caption: Intrinsic apoptosis pathway.
II. Antimicrobial Applications
The 1,3,4-oxadiazole nucleus is a key pharmacophore in the development of novel antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4 - 32 | [6] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative & Gram-positive bacteria | 8 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Caption: General synthesis of derivatives.
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Therapeutics Based on the 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Scaffold
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] This five-membered aromatic ring acts as a versatile pharmacophore, capable of engaging in various biological interactions. Its derivatives are integral to several marketed drugs, highlighting its clinical significance.[1] This document focuses on the 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, a specific derivative class that offers a robust framework for developing novel therapeutic agents. The presence of the 3-chlorophenyl group can significantly influence the molecule's electronic properties and binding interactions, making it a promising starting point for drug discovery campaigns.
These notes provide an overview of the therapeutic potential, key efficacy data of related compounds, and detailed protocols for the synthesis and biological evaluation of derivatives based on this scaffold.
Therapeutic Applications & Efficacy Data
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant efficacy across multiple therapeutic areas. The data presented below, while not exclusively for the this compound core, includes closely related analogs that underscore the potential of this chemical class.
Anticancer Activity
1,3,4-Oxadiazole derivatives have been extensively evaluated for their anti-proliferative effects against a wide range of cancer cell lines.[3] Their mechanisms often involve the inhibition of crucial cellular targets like kinases, growth factors, and enzymes such as thymidine phosphorylase.[1][4]
Table 1: Anticancer Activity of Substituted 1,3,4-Oxadiazol-2-amine Analogs
| Compound ID | Derivative Structure | Cancer Cell Line | Activity (% Growth Percent - GP) | Reference |
|---|---|---|---|---|
| 4u | N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 6.82 | [5] |
| Leukemia (K-562) | 24.80 | [5] | ||
| Non-Small-Cell Lung (NCI-H522) | 41.03 | [5] | ||
| 6h | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | CNS Cancer (SNB-19) | 65.12 | [6] |
| Non-Small-Cell Lung (NCI-H460) | 55.61 | [6] | ||
| CNS Cancer (SNB-75) | 54.68 | [6] | ||
| 6f | 4-Chloro-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Melanoma (UACC-62) | 21.25 | [6] |
| Non-Small-Cell Lung (NCI-H522) | 20.32 | [6] |
| | | Colon Cancer (HCT-116) | 20.15 |[6] |
Note: Lower Growth Percent (GP) indicates higher anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is well-documented, with many compounds showing significant inhibition in preclinical models.[2][7] The mechanism often involves the inhibition of inflammatory pathways and enzymes like cyclooxygenases (COX).[8]
Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Structure | Assay Model | Dose | % Inhibition | Reference |
|---|---|---|---|---|---|
| 5f | 5-(3,4-dichlorophenyl)-3-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione | Carrageenan-induced paw edema | 100 mg/kg | Comparable to Indomethacin | [9] |
| 21i | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Carrageenan-induced paw edema | 20 mg/kg | 61.9% | [2] |
| Ox-6f | 2-((5-((2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | Heat-induced albumin denaturation | 200 µg/mL | 74.16% |[8] |
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is present in numerous compounds with potent antibacterial and antifungal properties.[10] These agents can target essential microbial enzymes or disrupt cell wall synthesis.[11]
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Structure | Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|---|---|
| 10 | 2-({5-[(2-(2-chlorophenyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-bromophenyl)acetamide | S. aureus | Comparable to standard | [12] |
| 15 | 2-({5-[(2-(2-chlorophenyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide | S. epidermidis | Comparable to standard | [12] |
| 35 | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than Ampicillin | [10] |
| 13 | 2-((5-(3-(pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-yl)amino)-2-oxoethyl 2-(naphtho[2,1-b]furan-1-yl)acetate | S. aureus (MRSA) | 0.25 - 1 |[11] |
Experimental Protocols & Workflows
Synthesis of the Core Scaffold
The general synthesis of the this compound scaffold proceeds via the oxidative cyclization of a semicarbazone intermediate.
Protocol 1: Synthesis of this compound
-
Step 1: Formation of 3-Chlorobenzaldehyde Semicarbazone
-
Dissolve 3-chlorobenzaldehyde (10 mmol) in ethanol (30 mL).
-
In a separate flask, dissolve semicarbazide hydrochloride (11 mmol) and sodium acetate (15 mmol) in water (15 mL).
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Add the semicarbazide solution to the aldehyde solution and stir at room temperature for 30 minutes.
-
The resulting precipitate (semicarbazone) is filtered, washed with cold water, and dried.
-
-
Step 2: Oxidative Cyclization to form the Oxadiazole
-
Suspend the dried 3-chlorobenzaldehyde semicarbazone (5 mmol) in glacial acetic acid (20 mL).
-
Add a solution of bromine (5.5 mmol) in acetic acid dropwise while stirring in an ice bath.
-
After addition, allow the mixture to stir at room temperature for 4-6 hours.
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Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., potassium hydroxide solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
-
Derivatization of the Core Scaffold
The 2-amino group on the scaffold is a key handle for creating a diverse library of therapeutic candidates through reactions like acylation or Schiff base formation.
Protocol 2: Synthesis of N-Acyl Derivatives
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., dichloromethane or THF, 15 mL).
-
Add a base such as triethylamine (1.2 mmol).
-
Cool the mixture in an ice bath.
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Add the desired acyl chloride or isocyanate (1.1 mmol) dropwise with continuous stirring.
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Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[13]
Biological Assays
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stocks with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action
While the precise mechanism can vary with each derivative, a common mode of action for many 1,3,4-oxadiazole-based anticancer agents is the inhibition of key cellular enzymes, such as kinases or thymidine phosphorylase, which are crucial for cancer cell proliferation and survival.[4][14]
The diagram illustrates a plausible mechanism where a derivative of the scaffold inhibits a downstream kinase (like CDK2), thereby blocking the signal transduction cascade initiated by growth factors and ultimately halting cell cycle progression and proliferation.[1] This targeted inhibition is a hallmark of modern cancer therapeutics and represents a key area of investigation for this class of compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines in a question-and-answer format.
Question 1: Why is the yield of my 5-aryl-1,3,4-oxadiazol-2-amine product consistently low?
Answer:
Low yields in the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.
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Incomplete Cyclization: The cyclization of the semicarbazide or acylthiosemicarbazide precursor is a critical step.
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Solution: Ensure the appropriate cyclizing agent is used for your specific substrate. For semicarbazides, dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common, though they are harsh.[1][2] For acylthiosemicarbazides, oxidative cyclization is often employed using reagents like iodine in the presence of a base, or milder options such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3] Reaction time and temperature are also crucial; monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4]
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.
-
Solution: When starting from acylthiosemicarbazides, a common side product is the corresponding 2-amino-1,3,4-thiadiazole.[5] The choice of cyclizing reagent can influence the product distribution. For instance, using p-toluenesulfonyl chloride (TsCl) in pyridine has been shown to favor the formation of the oxadiazole.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and stoichiometry of reagents play a vital role.
-
Solution: Optimize the reaction conditions systematically. For example, in syntheses involving the cyclization of acylthiosemicarbazides with TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), heating at 50 °C in DMF with a base like DIEA has been found to be effective. The use of microwave irradiation has also been reported to improve yields and reduce reaction times in some cases.
-
-
Purification Losses: The desired product may be lost during the work-up and purification steps.
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Solution: The most common purification method is recrystallization from a suitable solvent like ethanol.[6][7] If the product is not pure after recrystallization, column chromatography may be necessary. Ensure the chosen solvent system for chromatography provides good separation between your product and any impurities.
-
Question 2: I am observing the formation of a significant amount of 2-amino-1,3,4-thiadiazole as a by-product. How can I minimize this?
Answer:
The formation of the 1,3,4-thiadiazole isomer is a well-known competing reaction pathway when synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors. The cyclization can proceed via either oxygen or sulfur attacking the carbodiimide intermediate.
-
Choice of Reagent: The selection of the cyclizing reagent is the most critical factor in controlling the regioselectivity.
-
Solution: Reagents that favor the formation of the oxadiazole include p-toluenesulfonyl chloride in pyridine. Conversely, strong acids like concentrated sulfuric acid tend to promote the formation of the thiadiazole. Using iodine in the presence of a base like sodium hydroxide can also lead to the desired oxadiazole.
-
-
Reaction Conditions: Temperature and reaction time can also influence the product ratio.
-
Solution: It is advisable to perform small-scale trial reactions at different temperatures to determine the optimal conditions for maximizing the yield of the oxadiazole. Monitoring the reaction progress by TLC or LC-MS can help in identifying the point at which the desired product is maximized and by-product formation is minimized.
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Question 3: My final product is difficult to purify. What are the recommended purification strategies?
Answer:
Purification of 5-aryl-1,3,4-oxadiazol-2-amines can be challenging due to the presence of unreacted starting materials, reagents, and by-products.
-
Recrystallization: This is the most common and often effective method for purifying the final product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Solution: A silica gel stationary phase is typically used. The mobile phase (eluent) should be chosen to provide good separation of the desired product from impurities. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute the compounds from the column.
-
-
Washing: A simple washing step during the work-up can remove many impurities.
-
Solution: After the reaction is complete, pouring the reaction mixture into crushed ice and then washing the resulting solid with water is a common procedure to remove water-soluble impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines?
A1: The most common precursors are aryl-substituted semicarbazides or acylthiosemicarbazides. These are typically prepared from the corresponding aromatic carboxylic acid hydrazides.
Q2: What are some of the milder and more environmentally friendly reagents that can be used for the cyclization step?
A2: While traditional methods often use harsh reagents like POCl₃, greener alternatives are being explored. For the cyclization of acylthiosemicarbazides, oxidants like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are considered safer and more economical.[3] Potassium iodate in water has also been reported as a green oxidant for this transformation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product.
Q4: What are the typical reaction times and temperatures for these syntheses?
A4: Reaction times and temperatures can vary significantly depending on the specific substrates and reagents used. Reactions can range from a few hours to overnight. For example, refluxing in ethanol-water for 10-12 hours has been reported for the synthesis from semicarbazides. Cyclization with POCl₃ may require refluxing for 45 minutes to 4 hours.[7] It is always best to monitor the reaction by TLC to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Cyclizing Agents and Reaction Conditions for the Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines
| Starting Material | Cyclizing Agent | Solvent | Temperature | Reaction Time | Yield Range (%) | Reference |
| Aryl Semicarbazide | Phosphorus Oxychloride (POCl₃) | Neat | Reflux | 45 min - 4 h | Moderate | [7] |
| Acylthiosemicarbazide | p-Toluenesulfonyl chloride/Pyridine | Dichloromethane | Not specified | Not specified | High | |
| Acylthiosemicarbazide | Iodine/Sodium Hydroxide | Ethanol | Not specified | Not specified | Good | |
| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Not specified | Not specified | Not specified | Good | [3] |
| Acylthiosemicarbazide | TBTU/DIEA | DMF | 50 °C | Not specified | Good |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines from Aryl Semicarbazides using Phosphorus Oxychloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl semicarbazide (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).
-
Reaction: Heat the mixture to reflux for 45 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully add water. Reflux the mixture for an additional 4 hours.
-
Isolation: Filter the hot solution and wash the solid with warm water.
-
Purification: Basify the filtrate with a saturated solution of potassium hydroxide. Filter the resulting precipitate and recrystallize from ethanol to obtain the pure 5-aryl-1,3,4-oxadiazol-2-amine.[7]
Protocol 2: Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines from Acylthiosemicarbazides via Oxidative Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the acylthiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add a solution of iodine (1.1 equivalents) in ethanol to the reaction mixture, followed by the dropwise addition of a solution of sodium hydroxide (2 equivalents) in water.
-
Reaction: Stir the reaction mixture at room temperature until the color of the iodine disappears. The progress of the reaction should be monitored by TLC.
-
Work-up: Pour the reaction mixture into crushed ice.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-oxadiazol-2-amine.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.
Caption: Potential enzyme inhibition pathways for 5-aryl-1,3,4-oxadiazol-2-amine derivatives.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for high yield of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine for high yields. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation in a structured format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the acylthiosemicarbazide intermediate. 2. Ineffective cyclization agent. 3. Suboptimal reaction temperature or time. 4. Degradation of starting materials or product. | 1. Ensure complete reaction of 3-chlorobenzoyl chloride with thiosemicarbazide. Monitor by TLC. 2. Use a reliable cyclizing agent like I₂/NaOH, TsCl/Pyridine, or EDCI.[1][2] 3. Optimize temperature and reaction time. For I₂/NaOH, reflux is often required. For TsCl, the reaction may proceed at room temperature or with gentle heating.[1] 4. Use pure, dry solvents and reagents. Protect the reaction from moisture. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials (3-chlorobenzohydrazide or thiosemicarbazide). 2. Formation of side products, such as the corresponding 1,3,4-thiadiazole.[2] 3. Decomposition of the product. | 1. Ensure stoichiometric amounts of reactants or a slight excess of one if necessary. Monitor reaction progress via TLC. 2. The choice of cyclizing agent can influence the product. POCl₃ can sometimes lead to a mixture of oxadiazole and thiadiazole.[2] Consider alternative cyclizing agents. 3. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture). |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, try to precipitate the product by pouring the reaction mixture into ice-cold water. 2. If an emulsion forms during extraction, add a small amount of brine or filter the mixture through a pad of celite. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents. 2. Lack of precise control over reaction parameters (temperature, stirring). | 1. Use reagents and solvents from reliable sources and ensure they are anhydrous where required. 2. Use a temperature-controlled heating mantle and ensure efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the reaction of 3-chlorobenzohydrazide with a source of thiocarbonyl, typically thiosemicarbazide, to form an N-acylthiosemicarbazide intermediate. The second step is the oxidative cyclization of this intermediate to yield the desired 2-amino-1,3,4-oxadiazole.[1][3]
Q2: Which cyclizing agent is recommended for obtaining a high yield?
A2: Several effective cyclizing agents can be used. Iodine in the presence of a base (like sodium hydroxide) is a classic and effective method.[1][3] Tosyl chloride in pyridine is another excellent option that often proceeds under mild conditions.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) has also been successfully used for the synthesis of 2-amino-1,3,4-oxadiazoles.[2] The choice of agent may depend on the specific substrate and desired reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediate, and the final product. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: It is essential to work in a well-ventilated fume hood, especially when handling reagents like 3-chlorobenzoyl chloride, phosphorus oxychloride, and iodine, which are corrosive and/or toxic.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: My final product has a low melting point and appears gummy. What could be the issue?
A5: A low or broad melting point and a gummy appearance are indicative of impurities. This could be due to residual solvent or the presence of side products. Thorough drying of the product under vacuum and purification by recrystallization or column chromatography should yield a pure, crystalline solid with a sharp melting point.
Experimental Protocols
Protocol 1: Synthesis of this compound via Iodine-Mediated Cyclization
This protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-oxadiazoles.[1][3]
Step 1: Synthesis of 1-(3-chlorobenzoyl)thiosemicarbazide
-
In a round-bottom flask, dissolve 3-chlorobenzohydrazide (1 equivalent) in a suitable solvent like ethanol.
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Add an equimolar amount of potassium thiocyanate and stir the mixture.
-
Add concentrated hydrochloric acid dropwise while stirring.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction completion by TLC.
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Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry to obtain 1-(3-chlorobenzoyl)thiosemicarbazide.
Step 2: Oxidative Cyclization to this compound
-
Suspend 1-(3-chlorobenzoyl)thiosemicarbazide (1 equivalent) in ethanol.
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Add a 5% aqueous solution of sodium hydroxide to make the solution basic.
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Add a solution of iodine in potassium iodide dropwise with constant stirring until the color of iodine persists.
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Reflux the mixture for 2-4 hours.
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After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
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The solid product is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
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Recrystallize the crude product from ethanol or a DMF-water mixture to get pure this compound.
Data Presentation: Comparison of Cyclization Conditions
| Cyclizing Agent | Solvent | Temperature | Typical Yield (%) | Reference |
| I₂ / NaOH | Ethanol | Reflux | 60-80% | [1][3] |
| TsCl / Pyridine | Pyridine | Room Temp to 60°C | 70-90% | [1] |
| POCl₃ | Neat or Chlorobenzene | 60-100°C | 50-75% (potential for thiadiazole byproduct) | [2] |
| EDCI·HCl | DMSO | 60°C | 65-85% | [2] |
| 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | Room Temp | High Yields Reported | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,3,4-Oxadiazole Derivatives
Welcome to the Technical Support Center for the purification of 1,3,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common purification challenges encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1,3,4-oxadiazole derivatives, offering probable causes and step-by-step solutions.
Issue 1: The crude product is an oily or gummy substance.
Question: My reaction work-up has resulted in a sticky oil or gum, which is difficult to handle and purify. What are the next steps?
Answer: An oily or gummy consistency in the crude product often points to the presence of residual solvents, low-melting point impurities, or byproducts. Below are several methods to solidify the product for easier purification.
Solution 1: Trituration
Trituration is the process of stirring the crude oil or gum with a solvent in which the desired 1,3,4-oxadiazole derivative has poor solubility, while the impurities are soluble.
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Recommended Solvents: Start with non-polar solvents like hexanes or diethyl ether. A mixture of ethyl acetate and hexanes can also be effective.
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Procedure:
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Place the oily product in a flask.
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Add a small volume of the chosen solvent.
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Stir the mixture vigorously with a spatula or a magnetic stirrer. The desired product should precipitate as a solid.
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Collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.
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Dry the solid under vacuum.
-
Solution 2: Short Silica Gel Plug Filtration
If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove highly polar impurities that may be causing the oily consistency.
-
Procedure:
-
Pack a small amount of silica gel into a fritted funnel or a Pasteur pipette plugged with cotton.
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Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane (DCM) or a hexane/ethyl acetate mixture.
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Pass the solution through the silica plug.
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If necessary, elute with a slightly more polar solvent to ensure the product is washed through.
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Concentrate the filtrate to hopefully obtain a solid product.
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Issue 2: Co-elution of the product with starting materials or byproducts during column chromatography.
Question: My 1,3,4-oxadiazole derivative is co-eluting with unreacted starting materials (e.g., acid hydrazide, carboxylic acid) or byproducts. How can I improve the separation?
Answer: Co-elution is a frequent challenge in column chromatography. The following strategies can enhance the separation of your target compound.
Solution 1: Optimize the Eluent System
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Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve separation. Begin with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with similar Rf values.
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Solvent System Modification: For compounds of low to moderate polarity, hexane/ethyl acetate is a common choice. Fine-tune the polarity by adding a small amount of a third solvent, such as dichloromethane or methanol. For more polar derivatives, consider a DCM/methanol or ethyl acetate/methanol system.
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Additive for Tailing Reduction: If you observe tailing of your compound spot on the TLC plate, which can lead to poor separation, consider adding a small amount of an acid or base to the eluent. For basic compounds, adding 0.1-1% triethylamine (TEA) can help. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.
Solution 2: Change the Stationary Phase
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Alumina: If your 1,3,4-oxadiazole derivative is sensitive to the acidic nature of silica gel, using neutral or basic alumina as the stationary phase can be a good alternative.
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Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography with a water/acetonitrile or water/methanol gradient may provide superior separation.
Solution 3: Dry Loading
For compounds that are not readily soluble in the initial chromatography solvent, dry loading can lead to better resolution.
-
Procedure:
-
Dissolve your crude product in a suitable volatile solvent (e.g., DCM, methanol).
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Add a small amount of silica gel to the solution.
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Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your column.
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Issue 3: Low recovery of the product after recrystallization.
Question: I am losing a significant portion of my 1,3,4-oxadiazole derivative during recrystallization. How can I improve the yield?
Answer: Low recovery during recrystallization is often due to an inappropriate choice of solvent, using too much solvent, or premature crystallization.
Solution 1: Optimize the Solvent System
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Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to identify a suitable one.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be employed. This typically consists of a "soluble" solvent and an "insoluble" solvent. Dissolve the compound in a minimal amount of the hot "soluble" solvent, and then add the "insoluble" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Solution 2: Minimize the Amount of Solvent
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
Solution 3: Control the Cooling Process
Allow the hot solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Issue 4: Difficulty in removing high-boiling point solvents (e.g., DMF, DMSO).
Question: How can I effectively remove residual DMF or DMSO from my product?
Answer: High-boiling point polar aprotic solvents like DMF and DMSO can be challenging to remove completely by simple rotary evaporation.
Solution 1: Aqueous Work-up
If your product is not soluble in water, washing the organic layer multiple times with water or brine during liquid-liquid extraction can remove the majority of these polar solvents.[1][2]
Solution 2: Azeotropic Distillation
-
Procedure:
-
Dissolve the product containing residual DMF or DMSO in a solvent like toluene.
-
Evaporate the solvents under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, which facilitates their removal.[3]
-
Repeat this process several times to ensure complete removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1,3,4-oxadiazoles?
A1: The nature of impurities is highly dependent on the synthetic route. However, some common impurities include:
-
Unreacted Starting Materials: Such as acid hydrazides and carboxylic acids (or their activated forms like acyl chlorides).[4]
-
Diacylhydrazines: In syntheses involving the cyclization of diacylhydrazines, incomplete cyclization can leave this intermediate as an impurity.
-
Byproducts from Dehydrating Agents: For instance, when using phosphorus oxychloride (POCl3) as a dehydrating agent, various phosphate byproducts can be formed.[5]
-
Side-Reaction Products: Depending on the specific reaction conditions, side reactions can lead to the formation of other heterocyclic systems or polymeric materials. For example, in the synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, the formation of 2-amino-1,3,4-thiadiazoles can be a competing side reaction.[2]
Q2: My 1,3,4-oxadiazole derivative is a solid, but it melts at a lower temperature than expected and over a broad range. What does this indicate?
A2: A broad and depressed melting point is a classic indication of an impure solid compound. The impurities disrupt the crystal lattice of the pure compound, leading to a lower and broader melting point range. Further purification by recrystallization or column chromatography is recommended to improve the purity.
Q3: Can I use preparatory HPLC for the purification of my 1,3,4-oxadiazole derivative?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that can be used for 1,3,4-oxadiazole derivatives, especially for challenging separations or when very high purity (>99%) is required. However, it is generally more expensive and has a lower sample capacity compared to column chromatography.[4]
Q4: How can I confirm the purity of my final 1,3,4-oxadiazole product?
A4: The purity of your final product should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Melting Point Analysis: A sharp melting point at the expected temperature is indicative of a pure crystalline solid.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for assessing purity and confirming the structure. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single peak is a strong confirmation of purity.
Data Presentation
The choice of purification method can significantly impact the final yield and purity of the 1,3,4-oxadiazole derivative. The following table summarizes typical outcomes for common purification techniques.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95%[4] | 50-90%[4] | High resolution, applicable to a wide range of compounds. | Time-consuming, requires large solvent volumes, potential for product loss on the column.[4] |
| Recrystallization | >98%[4] | 40-80%[4] | Can yield very pure crystalline material, scalable. | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[4] |
| Trituration | Variable | >80% (of crude)[4] | Simple, effective for initial purification of oils/gums. | May not remove all impurities, the product may remain oily.[4] |
| Liquid-Liquid Extraction | Variable | >90% (of crude)[4] | Fast, excellent for removing ionic impurities. | Limited separation capability for compounds with similar polarities.[4] |
| Preparative HPLC | >99%[4] | 30-70%[4] | Excellent separation for difficult mixtures, very high purity. | Expensive, limited sample capacity, requires specialized equipment.[4] |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol outlines a general procedure for the purification of a 1,3,4-oxadiazole derivative using silica gel column chromatography.
-
Preparation of the Column:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain periodically. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent system and collect fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of test tubes.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 1,3,4-oxadiazole derivative.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid 1,3,4-oxadiazole derivative by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: A decision-making workflow for the purification of 1,3,4-oxadiazole derivatives.
Caption: Troubleshooting guide for co-elution issues in column chromatography.
References
troubleshooting low yield and side reactions in oxadiazole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 1,3,4-oxadiazole synthesis, such as low yields and the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue in oxadiazole synthesis. The problem often originates from incomplete conversion of starting materials, degradation of intermediates, or suboptimal reaction conditions for the critical cyclodehydration step.
Potential Causes & Solutions:
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Harsh reagents can cause degradation, while mild reagents may not drive the reaction to completion.
-
Solution: Consult a comparative table of dehydrating agents (see Table 1) to select an appropriate one for your substrate. Commonly used agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1] Newer, milder reagents like triflic anhydride with triphenylphosphine oxide or trichloroisocyanuric acid (TCCA) can offer higher yields and cleaner reactions for sensitive substrates.[2] Optimization of the molar equivalents of the chosen reagent is also recommended.
-
-
Incomplete Formation of the 1,2-Diacylhydrazine Intermediate: The initial reaction between an acyl hydrazide and a carboxylic acid (or its derivative) may not go to completion.
-
Solution: Ensure your starting materials are pure and dry. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can improve the formation of the diacylhydrazine intermediate, leading to overall higher yields of the final oxadiazole.[2]
-
-
Suboptimal Reaction Temperature and Time: Both temperature and reaction duration significantly impact the yield. Excessive heat can lead to byproduct formation, while insufficient heat or time results in incomplete cyclization.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Start with conditions reported in the literature for similar substrates and perform a systematic optimization of both temperature and time. Microwave-assisted synthesis can often reduce reaction times from hours to minutes and improve yields.[3]
-
-
Poor Starting Material Quality: Impurities in the starting acyl hydrazide or carboxylic acid can interfere with the reaction. Acyl hydrazides can be particularly unstable.
-
Solution: Use freshly prepared or purified starting materials. Confirm the purity of your starting materials by NMR or LC-MS before beginning the synthesis.
-
Issue 2: I am observing significant side products in my reaction. What could they be and how can I minimize them?
The formation of side products is a common source of low yields and purification challenges. The identity of these byproducts often depends on the specific synthetic route and reagents used.
Common Side Products & Mitigation Strategies:
-
Unreacted 1,2-Diacylhydrazine: The most common impurity is the uncyclized diacylhydrazine intermediate. This indicates that the cyclodehydration step is the primary issue.
-
Diagnosis: This intermediate will have a different polarity from the oxadiazole product on TLC and a distinct mass spectrum. Its ¹H NMR spectrum will show characteristic N-H protons that are absent in the final product.
-
Solution: Increase the potency or amount of the dehydrating agent, or increase the reaction temperature or time. Switching to a more powerful dehydrating system, such as Burgess reagent or triflic anhydride, can be effective.[4]
-
-
Over-oxidation Products: In oxidative cyclization methods (e.g., using iodine or Dess-Martin periodinane), over-oxidation can lead to undesired byproducts.[5] One potential byproduct is an acyl diazonium species, which can react with unreacted starting material.[6]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Perform the reaction at a lower temperature and monitor it closely by TLC to stop it as soon as the starting material is consumed.
-
-
Formation of Isomeric Thiadiazoles: When using sulfur-containing reagents like Lawesson's reagent to synthesize thiadiazoles, the formation of the corresponding oxadiazole can sometimes occur as a side reaction, and vice-versa if sulfur impurities are present in oxadiazole synthesis.
-
Solution: Ensure the purity of your reagents. When synthesizing thiadiazoles from diacylhydrazines, Lawesson's reagent or P₂S₅ are typically used to promote the dehydrosulfurization.[7] To avoid oxadiazole formation, ensure anhydrous conditions and use the appropriate sulfurating agent.
-
-
Products from Rearrangement: Certain substituted oxadiazoles can be susceptible to rearrangement under harsh acidic or thermal conditions.
-
Solution: Employ milder reaction conditions. Use a non-acidic dehydrating agent and maintain the lowest possible reaction temperature that allows for efficient cyclization.
-
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from 1,2-Diacylhydrazines.
| Dehydrating Agent | Typical Conditions | Reported Yield Range | Notes | References |
| POCl₃ (Phosphorus Oxychloride) | Reflux | 54% - 90% | Very common, but can be harsh and generate byproducts. | [1][4] |
| SOCl₂ (Thionyl Chloride) | Reflux | 62% - 70% | Effective, but can also lead to degradation with sensitive substrates. | [8] |
| PPA (Polyphosphoric Acid) | High Temperature (100-150 °C) | High | Works well but requires high temperatures and can be difficult to work with. | [1] |
| Triflic Anhydride / TPPO | Anhydrous DCM or Toluene, 60°C | 26% - 96% | A much safer and often higher-yielding alternative to POCl₃. | [2] |
| EDC (Carbodiimide) | CH₂Cl₂, Reflux | 70% - 92% | Good for peptide-like substrates; mild conditions. | [2] |
| Burgess Reagent | Dioxane, Microwave | High | Efficient under microwave conditions. | [9] |
| TCCA (Trichloroisocyanuric acid) | Ambient Temperature | High | Mild and environmentally friendly alternative. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃
This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.
Materials:
-
1,2-Diacylhydrazine derivative
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of the 1,2-diacylhydrazine (1.0 eq) in a suitable solvent like toluene, add phosphorus oxychloride (3.0-5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[2]
Protocol 2: General Procedure for Oxidative Cyclization of an Acylhydrazone using Iodine
This protocol provides a metal-free method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Materials:
-
Acylhydrazone derivative
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution
-
Ethyl Acetate (EtOAc)
-
Round bottom flask, magnetic stirrer
Procedure:
-
In a round bottom flask, dissolve the acylhydrazone (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) and molecular iodine (1.5 eq) to the mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,3,4-oxadiazole.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low yield issues.
Reaction Pathway: Main vs. Side Reaction
Caption: Desired vs. side reaction pathway in oxadiazole synthesis.
Relationship between Conditions and Outcome
Caption: Key parameters influencing the outcome of oxadiazole synthesis.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and how can I fix it?
A1: This is a common issue for poorly water-soluble compounds. The dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds at high concentrations.[1][2] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to precipitate out of solution. The final concentration of DMSO in your assay should ideally be kept low, often below 1%, to avoid solvent-induced artifacts or toxicity.[3][4]
To address this, you can try the following:
-
Decrease the final compound concentration: Determine if a lower concentration of the compound is sufficient for your assay.
-
Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach. It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help maintain solubility.[4]
-
Explore alternative solubilization strategies: If simple dilution adjustments are insufficient, you may need to employ co-solvents, pH modification, or other techniques described in this guide.
Q2: What are the best initial solvents to try for making a stock solution of this compound?
A2: For initial stock solutions, water-miscible organic solvents are typically used.[5] The most common choice is DMSO due to its excellent solubilizing power for a wide range of compounds.[1][2] Other options include dimethylformamide (DMF), ethanol, and methanol.[4] The choice of solvent may depend on the specific requirements and tolerance of your biological assay. For cell-based assays, it is crucial to determine the maximum tolerable concentration of the chosen solvent to avoid cytotoxicity.[6]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy. This compound contains a primary amine group, which is basic and can be protonated at acidic pH.[7] This protonation increases the polarity of the molecule, which can significantly enhance its aqueous solubility. You can try preparing your assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to see if this improves solubility. However, you must ensure that the altered pH does not negatively impact your biological assay system (e.g., enzyme activity or cell viability).
Q4: Are there other methods besides co-solvents and pH adjustment to increase solubility?
A4: Several other techniques can be employed to enhance the solubility of poorly soluble drugs.[8][9] These include:
-
Use of surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]
-
Inclusion complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment.[8]
-
Solid dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at a molecular level to improve its dissolution and solubility.[8]
The selection of the most suitable method will depend on the specific compound, the requirements of the biological assay, and the desired final concentration.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility, and the solvent shift upon dilution is causing it to crash out. | - Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, being mindful of its tolerance in the assay.[3] - Try a different co-solvent or a mixture of co-solvents.[4][5] - Investigate the effect of pH on solubility; a slightly acidic buffer may help. |
| Compound appears to dissolve initially but then precipitates over time. | The initial solution is supersaturated and thermodynamically unstable. | - Lower the final concentration of the compound in the assay. - Use a solubilizing agent like a surfactant or cyclodextrin to stabilize the compound in solution.[8] |
| High variability in assay results between experiments. | Inconsistent solubility and the presence of micro-precipitates are leading to variable effective concentrations of the compound. | - Ensure complete dissolution of the stock solution before use (sonication may help). - Prepare fresh dilutions for each experiment. - Implement a robust solubility enhancement protocol to ensure consistent solubilization. |
| Vehicle control (e.g., DMSO alone) shows an effect in the assay. | The concentration of the organic solvent is too high and is causing toxicity or other off-target effects. | - Reduce the final concentration of the co-solvent to the maximum tolerable level for your assay (typically ≤1% for DMSO).[3][4] - Create a more concentrated stock solution to minimize the volume added to the assay. |
Quantitative Data on Common Solvents
| Solvent | Type | Properties and Considerations |
| Water | Aqueous | The baseline solvent for biological assays. Solubility is expected to be very low. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Similar to water, but buffered at a physiological pH (typically ~7.4). |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Organic | Excellent solubilizing power for many non-polar compounds.[2] Often used for preparing concentrated stock solutions. Can be toxic to cells at higher concentrations.[1] |
| Ethanol | Protic Polar Organic | A common co-solvent, but generally less effective than DMSO for very hydrophobic compounds.[4] |
| Methanol | Protic Polar Organic | Can be used as a co-solvent.[11] Generally more toxic than ethanol. |
| Polyethylene Glycol (PEG 400) | Co-solvent/Polymer | A non-toxic co-solvent that can improve the solubility of some compounds. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 195.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.96 mg of this compound and place it in a clean, dry vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the compound is fully dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To determine a suitable co-solvent system for achieving a desired final concentration of the compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution in the aqueous buffer. For example, to achieve a final DMSO concentration of 1%, add 1 µL of the stock to 99 µL of buffer.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
To test co-solvents, prepare mixtures of the aqueous buffer with varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Add the DMSO stock solution to these co-solvent/buffer mixtures and observe for precipitation.
-
Optionally, quantify precipitation by measuring the turbidity (absorbance at a high wavelength, e.g., 600 nm) using a plate reader.
-
Remember to run vehicle controls with the same concentrations of DMSO and any co-solvents to assess their impact on the assay.
Visualizations
Caption: A workflow for preparing and troubleshooting the solubility of this compound.
Caption: The relationship between the compound's properties, solubility challenges, and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
stability issues of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like many 1,3,4-oxadiazole derivatives, is a relatively stable aromatic compound.[1][2] However, its stability in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack, but prolonged exposure to harsh acidic or basic conditions may lead to hydrolytic degradation.[3] The aryl substituent (3-Chlorophenyl) generally decreases water solubility.[4]
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this exact molecule are not extensively documented in the literature, based on the chemistry of related compounds, two primary degradation routes can be anticipated:
-
Hydrolysis of the 1,3,4-oxadiazole ring: This is more likely to occur under strong acidic or basic conditions. Cleavage of the ring would lead to the formation of hydrazide and carboxylic acid derivatives.
-
Oxidation of the 2-amino group: The primary amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing species.[5] This could lead to the formation of various oxidation products.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of the compound is expected to be pH-dependent. Generally, neutral or near-neutral pH conditions (pH 6-8) are recommended for optimal stability. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the oxadiazole ring. It is advisable to perform a pH stability study to determine the optimal pH range for your specific experimental conditions.
Q4: Is the compound sensitive to light?
A4: Many aromatic compounds exhibit photosensitivity. To minimize the risk of photodegradation, it is recommended to prepare and store solutions of this compound in amber vials or protected from direct light.
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in aqueous solution.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | 1. Verify the pH of your solution. If it is highly acidic or basic, adjust to a near-neutral pH. 2. Buffer the solution to maintain a stable pH. 3. Perform experiments at a lower temperature to slow down the degradation rate. |
| Oxidative Degradation | 1. De-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen. 2. Work under an inert atmosphere if possible. 3. Add a small amount of an antioxidant (e.g., ascorbic acid), ensuring it does not interfere with your experiment. |
| Photodegradation | 1. Prepare and store the solution in amber-colored glassware or wrap the container with aluminum foil. 2. Minimize exposure to ambient and direct light during experiments. |
| Adsorption to Surfaces | 1. Consider using silanized glassware or polypropylene tubes to minimize adsorption. 2. Include a small percentage of an organic co-solvent (e.g., acetonitrile, DMSO) if compatible with your experimental setup to improve solubility and reduce adsorption. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Analyze the mass-to-charge ratio (m/z) of the new peaks by LC-MS to hypothesize their structures. Compare these with potential hydrolysis or oxidation products. 2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Contamination | 1. Analyze a blank solvent injection to rule out contamination from the solvent or analytical system. 2. Ensure all glassware is scrupulously clean. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | Half-life (t1/2) in hours | Degradation Rate Constant (k) in h-1 |
| 2.0 | 12 | 0.0578 |
| 4.0 | 48 | 0.0144 |
| 7.0 | > 200 | < 0.0035 |
| 9.0 | 36 | 0.0192 |
| 12.0 | 8 | 0.0866 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Temperature-Dependent Stability at pH 7.0
| Temperature (°C) | Half-life (t1/2) in hours | Degradation Rate Constant (k) in h-1 |
| 4 | > 500 | < 0.0014 |
| 25 | > 200 | < 0.0035 |
| 40 | 96 | 0.0072 |
| 60 | 24 | 0.0289 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Sample Preparation: Spike the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Stop the degradation by adding a suitable quenching agent or by immediate freezing.
-
Analysis: Analyze the concentration of the remaining parent compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t1/2 = 0.693/k) at each pH.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the major degradation products.
Visualizations
References
Technical Support Center: Overcoming Cancer Cell Resistance with 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine analogues to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which 1,3,4-oxadiazole analogues overcome chemoresistance?
A1: While research is ongoing, one of the proposed mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Inhibition of NF-κB activation has been linked to the reversal of chemoresistance in cancer cells.[1] Another potential mechanism is the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in multidrug-resistant (MDR) cancer cells.
Q2: Are there any commercially available this compound analogues?
A2: Specific, ready-to-use N-substituted analogues of this compound may not be widely available from commercial suppliers and often require custom synthesis. The parent compound, this compound, may be available from chemical vendors for research purposes.
Q3: What type of cancer cell lines are suitable for testing these analogues?
A3: Researchers have utilized a variety of cancer cell lines to evaluate the anticancer activity of 1,3,4-oxadiazole derivatives. These include, but are not limited to, leukemia, melanoma, non-small-cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.[2][3] For studying the reversal of resistance, it is crucial to use both a drug-sensitive parental cell line and its drug-resistant counterpart (e.g., MCF-7 and MCF-7/ADR).
Q4: What are the key safety precautions when handling these compounds?
A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guides
Synthesis of N-Substituted-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amines
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the final product | Incomplete reaction of the starting materials. | - Ensure all reagents and solvents are pure and dry. - Verify the reaction temperature and time as per the protocol. - Use a slight excess of the acylating or alkylating agent. |
| Degradation of the product during workup. | - Use mild acidic or basic conditions for washing and extraction. - Avoid prolonged exposure to high temperatures. | |
| Inefficient cyclization. | - Ensure the appropriate dehydrating agent (e.g., POCl₃, TsCl) is used in the correct stoichiometry. - Optimize the reaction conditions (temperature, solvent) for the cyclization step. | |
| Formation of multiple byproducts | Side reactions due to reactive functional groups. | - Use protecting groups for other reactive moieties on the starting materials if necessary. - Optimize the reaction stoichiometry to favor the desired product. |
| Impure starting materials. | - Purify the starting materials before use. - Characterize the starting materials to confirm their identity and purity. | |
| Difficulty in purification of the final product | Product is highly soluble in the recrystallization solvent. | - Try a different solvent or a mixture of solvents for recrystallization. - Consider column chromatography for purification. |
| Product co-elutes with impurities during chromatography. | - Use a different solvent system for the mobile phase. - Try a different stationary phase (e.g., alumina instead of silica gel). |
In Vitro Anticancer and Resistance Reversal Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in MTT assay results | Uneven cell seeding. | - Ensure a homogenous single-cell suspension before seeding. - Pipette up and down gently before dispensing cells into each well. |
| Edge effects in the 96-well plate. | - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. | |
| Incomplete dissolution of formazan crystals. | - Increase the incubation time with the solubilization buffer. - Gently pipette the solution up and down to aid dissolution. | |
| Interference from the test compound. | - Run a control with the compound in cell-free media to check for direct reduction of MTT. | |
| No significant difference in cytotoxicity between sensitive and resistant cells | The compound is not a substrate for the resistance mechanism (e.g., P-gp). | - Test the compound's ability to inhibit the specific efflux pump using a functional assay (e.g., Rhodamine 123 efflux assay). |
| The concentration of the compound is too low. | - Perform a dose-response study over a wider concentration range. | |
| The resistant cell line has lost its resistance phenotype. | - Regularly check the resistance profile of the cell line by treating with the selecting drug. | |
| Inconsistent results in Rhodamine 123 efflux assay | Low fluorescence signal. | - Optimize the concentration of Rhodamine 123 and the incubation time. - Ensure cells are healthy and viable. |
| High background fluorescence. | - Wash the cells thoroughly with ice-cold PBS after incubation with Rhodamine 123. | |
| Photobleaching of the fluorescent dye. | - Protect the cells from light as much as possible during the experiment. |
Quantitative Data
Quantitative data for the specific effect of this compound analogues on resistant cancer cell lines is an emerging area of research. The following table presents data for related 1,3,4-oxadiazole analogues to provide a comparative context for their potential anticancer activity.
Table 1: Anticancer Activity of Selected N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
| Compound ID | Structure | Cancer Cell Line | Growth Percent (GP) at 10 µM |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 15.43[2] |
| Leukemia (K-562) | 18.22[2] | ||
| Breast Cancer (T-47D) | 34.27[2] | ||
| Colon Cancer (HCT-15) | 39.77[2] | ||
| 4u | N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 6.82[2] |
| Leukemia (K-562) | 24.80[2] | ||
| Non-Small-Cell Lung Cancer (NCI-H522) | 41.03[2] | ||
| 4o | N-(4-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | - | Data not available |
| 4m | N-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | - | Data not available |
Experimental Protocols
General Synthesis of N-Substituted-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amines
This protocol describes a general method for the synthesis of the title compounds. Optimization of reaction conditions may be necessary for specific analogues.
Step 1: Synthesis of 3-Chlorobenzohydrazide
-
To a solution of methyl 3-chlorobenzoate in ethanol, add hydrazine hydrate (excess).
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Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 3-chlorobenzohydrazide.
Step 2: Synthesis of N-Aryl-2-(3-chlorobenzoyl)hydrazine-1-carboxamide
-
Dissolve the desired aryl isocyanate in a suitable solvent (e.g., dry acetonitrile).
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Add a solution of 3-chlorobenzohydrazide in the same solvent dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
The precipitated product is filtered, washed with cold solvent, and dried.
Step 3: Cyclization to form N-Aryl-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine
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To a solution of the N-Aryl-2-(3-chlorobenzoyl)hydrazine-1-carboxamide in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine).
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Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
MTT Assay for Cytotoxicity in Resistant Cancer Cells
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Seed drug-sensitive and drug-resistant cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
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Treat the cells with various concentrations of the this compound analogue and a standard chemotherapeutic agent (to which the resistant line is resistant), alone and in combination. Include untreated cells as a control.
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Incubate the plates for 48-72 hours.
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability and IC50 values. The reversal of resistance can be quantified by calculating the resistance factor (RF = IC50 of resistant cells / IC50 of sensitive cells) in the absence and presence of the test compound.
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
-
Harvest drug-resistant cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Incubate the cells with various concentrations of the this compound analogue or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh buffer and incubate for another 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 1,3,4-oxadiazole-based compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole derivative shows high efficacy in vitro but very low bioavailability in vivo. What are the likely causes?
A1: This is a common challenge. The discrepancy often stems from poor aqueous solubility and/or low permeability. Key factors affecting bioavailability include:
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Poor Aqueous Solubility: Many 1,3,4-oxadiazole compounds are hydrophobic, leading to a low dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties; your compound likely falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][3]
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Low Permeability: The compound may not efficiently cross the intestinal epithelial membrane to enter systemic circulation.[4]
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First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[4]
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Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein in the intestinal wall, which actively transport it back into the gut lumen.
Q2: What initial steps should I take to characterize the bioavailability problem of my compound?
A2: A systematic approach is crucial.
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Determine Aqueous Solubility: Measure the solubility in buffers at different physiological pH values (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility.[5]
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Assess Permeability: Use an in vitro model like the Caco-2 cell permeability assay to predict intestinal absorption.[5]
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Evaluate LogP: The octanol-water partition coefficient (logP) provides insight into the compound's lipophilicity, which affects absorption, distribution, and metabolism.[6]
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Preliminary In Vivo Pharmacokinetic (PK) Study: If not already done, a preliminary PK study in an animal model (e.g., rat) after oral and intravenous administration can determine the absolute bioavailability and give clues about the extent of first-pass metabolism.
Q3: How can I improve the aqueous solubility of my 1,3,4-oxadiazole compound?
A3: Several formulation strategies can be employed, broadly categorized as physical and chemical modifications.
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Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][8] Common techniques include micronization and nanonization (e.g., nanosuspensions).[1]
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Solid Dispersions: The drug can be dispersed in an amorphous form within a hydrophilic polymer matrix. Amorphous forms are generally more soluble than their crystalline counterparts.[1][2]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of your molecule, increasing its apparent solubility.[7]
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Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SMEDDS) that improve solubilization in the gut.[9]
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Structural Modification/Prodrugs: Introducing polar or ionizable functional groups to the 1,3,4-oxadiazole scaffold can inherently increase solubility.[10][11] A prodrug approach involves chemically modifying the molecule to be more soluble, with the expectation that it will be converted to the active form in vivo.[9][11]
Section 2: Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution When Preparing a Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor choice of solvent/co-solvent. | Screen a panel of pharmaceutically acceptable solvents (e.g., PEG 400, propylene glycol, ethanol) and co-solvents. | Different solvent systems have varying capacities to solubilize hydrophobic compounds. A systematic screening is necessary. |
| Supersaturation and Precipitation. | Consider creating a solid dispersion where the drug is amorphously stabilized in a polymer matrix. | This prevents the drug from crystallizing out of solution upon dilution with aqueous media.[1] |
| pH is not optimal for solubility. | If your compound has ionizable groups, adjust the pH of the formulation to maximize the concentration of the more soluble ionized form. | The solubility of many compounds is highly pH-dependent. |
Issue 2: Inconsistent Results in Animal Bioavailability Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Variable dissolution from the formulation. | Use a formulation that ensures consistent drug release, such as a nanosuspension or a self-emulsifying drug delivery system (SMEDDS).[4][9] | Simple suspensions of micronized drug can suffer from particle aggregation, leading to variable dissolution and absorption. |
| Food Effects. | Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) during the study. | The presence of food can significantly alter gastric pH, transit time, and bile secretion, impacting the absorption of poorly soluble drugs. |
| Inter-animal metabolic differences. | Increase the number of animals per group to improve statistical power and account for biological variability. | Genetic and physiological differences between animals can lead to variations in drug metabolism and absorption. |
Section 3: Data Presentation
The following tables summarize quantitative data on how different strategies can impact the properties of poorly soluble compounds.
Table 1: Effect of Formulation Strategy on Bioavailability Parameters (Note: Data is illustrative, based on typical improvements reported for BCS Class II drugs.)
| Compound Type | Formulation Strategy | Key Parameter Change | Resulting Improvement in Oral Bioavailability (AUC fold-increase) |
| Poorly Soluble Crystalline Drug | Micronization | Particle Size: 50 µm → 5 µm | 2 to 4-fold |
| Poorly Soluble Crystalline Drug | Nanosuspension | Particle Size: 5 µm → 250 nm | 5 to 15-fold |
| Poorly Soluble Crystalline Drug | Solid Dispersion (Amorphous) | Change from Crystalline to Amorphous | 4 to 20-fold |
| Lipophilic Drug (logP > 4) | SMEDDS | Formation of micro/nano-emulsion in situ | 3 to 10-fold |
Table 2: Synthesis Yields for 1,3,4-Oxadiazole Derivatives (Data adapted from literature reports)
| Synthesis Method | Key Reagents | Typical Yield | Reference |
| Dehydrative Cyclization | Carboxylic acids, Acylhydrazides, POCl₃/PPA | 70-93% | [11][12] |
| Oxidative Cyclization (Microwave-Assisted) | Aldehydes, Acyl hydrazines, Sodium bisulfate | 70-90% | [12] |
| From Thiosemicarbazides | Thiosemicarbazide, Tosyl chloride/Pyridine | Good to Excellent | [13] |
| From Orthoesters | Triethyl orthoesters, Cinnamic acid hydrazide | 80-92% | [11] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of a poorly soluble 1,3,4-oxadiazole compound by converting it into an amorphous solid dispersion.
Materials:
-
1,3,4-Oxadiazole compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.
-
Rotary evaporator
-
Mortar and pestle, Sieve (e.g., 100-mesh)
Methodology:
-
Selection of Drug-to-Polymer Ratio: Start by preparing dispersions at various ratios (e.g., 1:1, 1:3, 1:5 w/w drug-to-polymer) to find the optimal composition.
-
Dissolution: Accurately weigh and dissolve the desired amounts of the 1,3,4-oxadiazole compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the inner wall of the flask.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid material from the flask. Gently pulverize the resulting product using a mortar and pestle to obtain a fine powder.
-
Sieving: Pass the powder through a sieve to ensure a uniform particle size distribution.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Perform in vitro dissolution studies to compare the dissolution rate against the pure crystalline drug.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a 1,3,4-oxadiazole compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, with HEPES and glucose)
-
Test compound, positive control (e.g., propranolol), negative control (e.g., atenolol)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity (typically >250 Ω·cm²).
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayer twice with pre-warmed (37°C) transport buffer. b. Add the transport buffer containing the test compound at a known concentration (e.g., 10 µM) to the apical (AP) chamber. c. Add fresh transport buffer to the basolateral (BL) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer. Take a sample from the apical chamber at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Interpretation: Compare the Papp value of your compound to the controls to classify its permeability (e.g., Papp < 2 x 10⁻⁶ cm/s = low; Papp > 10 x 10⁻⁶ cm/s = high).
Section 5: Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. jchemrev.com [jchemrev.com]
strategies to reduce cytotoxicity of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine in normal cells
Welcome to the technical support center for 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experimentation, with a focus on strategies to mitigate cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing high cytotoxicity in my normal cell line controls. What are the general reasons for this?
High cytotoxicity in normal (non-cancerous) cell lines is a common challenge in drug development. The primary reason is often a lack of precise specificity of the compound for cancer cells.[1] Many cytotoxic agents target fundamental cellular processes, such as DNA synthesis or metabolism, which are active in all proliferating cells, not just cancerous ones.[1] This can lead to "off-target" effects on healthy, rapidly dividing tissues.[1] While specific mechanistic data for this compound is not extensively detailed in available literature, its hazard classifications indicate it is harmful if swallowed and acts as a skin, eye, and respiratory irritant, suggesting a generally reactive nature.[2]
Q2: What are the primary strategies to decrease this off-target cytotoxicity?
There are three main strategic pillars to reduce off-target cytotoxicity and improve the therapeutic window of a compound:
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Targeted Drug Delivery: This involves using a carrier system to deliver the drug preferentially to cancer cells, thereby lowering its concentration and toxic effects in healthy tissues.[3][4]
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Structural Modification: This medicinal chemistry approach involves synthesizing derivatives of the parent compound to alter its physicochemical properties, potentially reducing its toxicity while maintaining or enhancing its anti-cancer activity.[5][6]
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Co-administration of Cytoprotective Agents: This involves using a second agent, such as an antioxidant, to protect normal cells from the toxic effects of the primary compound. This approach requires careful consideration of potential interactions.
Q3: How can I use targeted drug delivery to improve the therapeutic index?
Targeted drug delivery aims to increase the concentration of the therapeutic agent in tumor tissue while minimizing systemic exposure.[4] This can be achieved through:
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Passive Targeting: This strategy leverages the "enhanced permeability and retention" (EPR) effect, where nanoparticles (typically 10-100 nm in size) naturally accumulate in tumor tissue due to its leaky blood vessels and poor lymphatic drainage.[7][8]
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Active Targeting: This involves decorating the surface of a drug carrier with ligands (e.g., antibodies, peptides, folic acid) that bind to specific receptors overexpressed on the surface of cancer cells, leading to more selective uptake.[7][9]
Commonly used carriers include liposomes, polymeric nanoparticles (e.g., PLGA), dendrimers, and magnetic nanoparticles.[3][9][10] By encapsulating this compound, you can alter its biodistribution, control its release, and significantly reduce its impact on healthy cells.[4]
Q4: Is structural modification a viable option for a research lab? What are the principles?
Structural modification is a powerful but resource-intensive strategy. The core principle is that even subtle changes to a molecule's chemical structure can profoundly impact its biological activity and toxicity profile.[11] Key approaches include:
-
Altering Reactive Moieties: Identifying and modifying "structural alerts"—molecular fragments known to form reactive metabolites that can cause toxicity.[12]
-
Modulating Lipophilicity: Adjusting the balance between lipophilicity and hydrophilicity can improve a drug's pharmacokinetic profile and reduce off-target accumulation.[13]
-
Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve the drug's safety profile.[13]
For example, studies on related 1,3,4-oxadiazole compounds have shown that modifying the N-aryl or 5-substituted phenyl rings can significantly alter anticancer activity, providing a template for designing new derivatives with potentially lower toxicity.[14][15]
Q5: Can I co-administer a cytoprotective agent like an antioxidant? What are the risks?
Co-administration of antioxidants can be a viable strategy, as drug-induced toxicity is often linked to oxidative stress and the generation of reactive oxygen species (ROS).[16] Natural antioxidants or compounds like N-acetylcysteine have been shown to ameliorate drug-induced damage in normal cells by neutralizing ROS or boosting the cell's endogenous antioxidant defenses.[16][17]
However, this approach carries a significant risk. Many chemotherapeutic agents exert their cancer-killing effects by inducing massive oxidative stress and ROS-mediated damage in tumor cells.[18] Co-administering a potent antioxidant could interfere with this mechanism and reduce the therapeutic efficacy of your compound.[18] Therefore, it is critical to first determine if the anticancer activity of this compound is dependent on ROS generation before pursuing this strategy.
Q6: How do I experimentally measure if my strategy has successfully reduced cytotoxicity in normal cells?
The most critical measure is the Therapeutic Index (TI) , which quantifies the selectivity of a compound.[19] It is calculated as the ratio of the concentration that is toxic to normal cells to the concentration that is effective against cancer cells:
TI = CC50 (50% Cytotoxic Concentration in Normal Cells) / IC50 (50% Inhibitory Concentration in Cancer Cells)
A higher TI value indicates greater selectivity and safety.[19] To determine this, you must perform comparative cytotoxicity assays, testing your modified compound or delivery system in parallel on both a relevant cancer cell line and a normal cell line (ideally from the same tissue of origin).[1][19] Standard assays like the MTT, LDH, or Resazurin assays are suitable for this purpose.[1][20]
Quantitative Data
The following table summarizes in vitro cytotoxicity data for several 1,3,4-oxadiazole derivatives related to this compound.
Note: This data is for structurally related compounds and is intended for comparative purposes only. The specific activity of this compound may differ. Crucially, this data lacks corresponding CC50 values for normal cell lines, which are required to assess selectivity.
| Compound Name | Cancer Cell Line | Assay Type | IC50 / GI50 / PGI (%) | Citation |
| 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl] ethanone | HepG2 (Liver) | MTT | High IC50 (Specific value not stated) | [21] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | NCI Protocol | 18.22% (GP) | [14] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | NCI Protocol | 15.43% (GP) | [14] |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | NCI Protocol | 6.82% (GP) | [14] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 (CNS) | NCI Protocol | 86.61% (PGI) | [15] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian) | NCI Protocol | 85.26% (PGI) | [15] |
GP = Growth Percent; PGI = Percent Growth Inhibition.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay [1]
This protocol provides a framework for determining the CC50 in a normal cell line and the IC50 in a cancer cell line.
-
Cell Seeding: Seed both normal and cancer cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound (or its modified version) in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the appropriate wells.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50/CC50 values.
Protocol 2: Formulation of Drug-Loaded Polymeric Nanoparticles via Nanoprecipitation [22][23]
This protocol describes a general method for encapsulating a hydrophobic compound like this compound into polycaprolactone (PCL) nanoparticles.
-
Organic Phase Preparation: Dissolve 40 mg of PCL and 10 mg of this compound in a water-miscible organic solvent (e.g., 5 mL of acetone or DMSO) under magnetic stirring.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. For example, dissolve Poloxamer 407 to a final concentration of 2% (w/v) in 20 mL of distilled water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous, vigorous magnetic stirring. A milky suspension should form as the nanoparticles self-assemble.
-
Solvent Evaporation: Continue stirring the suspension for several hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification & Concentration (Optional): Nanoparticles can be collected and concentrated by centrifugation and washed to remove any unencapsulated drug.
-
Characterization: Analyze the resulting nanoparticles for key characteristics:
-
Particle Size & Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess surface charge and stability.
-
Encapsulation Efficiency (EE): Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after separating the nanoparticles from the supernatant.
-
Visual Guides
Caption: Troubleshooting workflow for addressing off-target cytotoxicity.
Caption: Conceptual diagram of targeted drug delivery to reduce cytotoxicity.
Caption: Potential mechanism of cytotoxicity and points of intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Targeted Delivery Methods for Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the decision-making process in structural modification of drug candidates: reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 7. Cancer targeted therapeutics: from molecules to drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 12. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 14. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imedpub.com [imedpub.com]
- 17. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. homes.nano.aau.dk [homes.nano.aau.dk]
- 23. dovepress.com [dovepress.com]
Technical Support Center: Large-Scale Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidative cyclization of 1-(m-chlorobenzoyl)-3-thiosemicarbazide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present, consider extending the reflux time. - Ensure the internal reaction temperature reaches the optimal range for the chosen solvent (e.g., ~117°C for n-butanol).[1] |
| Ineffective Oxidizing Agent: The chosen oxidizing agent may not be suitable or may have degraded. | - Several oxidizing agents can be used, including lead oxide (PbO), iodine (I₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][3] - If using PbO, ensure it is of high purity and dry. - For iodine-mediated cyclization, the presence of a base like potassium carbonate can be crucial.[4] | |
| Poor Quality Starting Materials: Impurities in the 1-(m-chlorobenzoyl)-3-thiosemicarbazide can interfere with the reaction. | - Recrystallize the starting thiosemicarbazide before use. - Confirm the purity of the starting material via melting point determination and spectroscopic methods. | |
| Formation of Side Products | Competing Cyclization Pathways: Depending on the reaction conditions (pH, reagents), the thiosemicarbazide precursor can cyclize to form 1,3,4-thiadiazole or 1,2,4-triazole derivatives.[5] | - The formation of 1,3,4-oxadiazole is generally favored under oxidative conditions. - Acidic conditions may favor the formation of 1,3,4-thiadiazoles, while basic conditions can sometimes lead to 1,2,4-triazoles.[5] Carefully control the pH of the reaction mixture. |
| Decomposition of Product: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to product degradation. | - Once the reaction is complete (as indicated by TLC), proceed with the work-up without unnecessary delay. - Avoid excessively high temperatures during reflux. | |
| Difficult Product Isolation and Purification | Product Solubility: The product may have limited solubility in common organic solvents, making extraction and recrystallization challenging. | - The product is often isolated by filtration after cooling the reaction mixture.[2] - For recrystallization, consider solvents like ethanol, dimethylformamide (DMF), or mixtures thereof.[1][2] |
| Contamination with Reagents/Byproducts: Residual oxidizing agents (e.g., lead salts) or sulfur-containing byproducts can co-precipitate with the product. | - If using lead oxide, ensure the hot filtration step is performed efficiently to remove inorganic solids.[1][2] - Washing the crude product with appropriate solvents can help remove impurities. For example, washing with water can remove inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently cited precursor is 1-(m-chlorobenzoyl)-3-thiosemicarbazide.[1][2] This intermediate is typically prepared from m-chlorobenzoyl chloride and thiosemicarbazide.
Q2: What are the key reaction steps for the synthesis?
The synthesis generally involves two main steps:
-
Formation of the thiosemicarbazide intermediate: Reaction of an acyl halide (m-chlorobenzoyl chloride) or an ester (methyl m-chlorobenzoate) with thiosemicarbazide or hydrazine hydrate followed by a thiocyanate salt.
-
Oxidative cyclization: The acylthiosemicarbazide is then cyclized in the presence of an oxidizing agent to form the 1,3,4-oxadiazole ring.
Q3: Which oxidizing agents are suitable for the cyclization step?
Several oxidizing agents have been successfully used, including:
-
Iodine (I₂) in the presence of a base[4]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide[3]
-
Tosyl chloride in pyridine[2]
The choice of oxidant can influence reaction time, yield, and scalability. For large-scale synthesis, cost-effective and easily handled reagents like DBDMH are advantageous.[3]
Q4: What are typical reaction conditions for the oxidative cyclization?
Reaction conditions vary depending on the chosen reagents:
-
With PbO: Refluxing in a high-boiling solvent like 95% ethanol or amyl alcohol for 2 to 48 hours.[1][2]
-
With Iodine: Stirring at room temperature in a suitable solvent like ethanol.
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times, often to a few minutes, and can improve yields.[4]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting thiosemicarbazide and the appearance of the product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or methanol.
Q6: What are the common methods for product purification?
The crude product is often purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).[1][2] The product is typically a solid with a high melting point.
Experimental Protocols
Synthesis of 1-(m-chlorobenzoyl)-3-thiosemicarbazide
This protocol is a general representation and may require optimization.
-
Dissolve thiosemicarbazide in a suitable solvent (e.g., pyridine or a mixture of water and an organic solvent).
-
Cool the solution in an ice bath.
-
Slowly add m-chlorobenzoyl chloride dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain pure 1-(m-chlorobenzoyl)-3-thiosemicarbazide.
Synthesis of this compound via Oxidative Cyclization with Lead Oxide
-
To a suspension of 1-(m-chlorobenzoyl)-3-thiosemicarbazide in 95% ethanol, add an excess of lead(II) oxide (PbO).[2]
-
Heat the mixture to reflux with stirring for an extended period (e.g., 48 hours).[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove lead salts and other insoluble materials.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.
-
The melting point of the product is approximately 245-246 °C.[1][2]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for 2-amino-5-aryl-1,3,4-oxadiazoles.
| Starting Material | Oxidizing Agent/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| 1-(m-chlorobenzoyl)-3-thiosemicarbazide | PbO | 95% Ethanol | 48 h | Reflux | ~30% | [1][2] |
| 1-benzoyl-3-thiosemicarbazide | PbO | Amyl alcohol | 2 h | Reflux | ~70% | [1] |
| 1-benzoyl-3-thiosemicarbazide | PbO | DMF | 1.25 h | Reflux | ~62.5% | [1] |
| Acylthiosemicarbazides | DBDMH, KI | Acetonitrile | 30 min | Room Temp | Good | [3] |
| Semicarbazones | Iodine, K₂CO₃ | Dioxane | 1-3 h | 100 °C | Moderate to Good | [6] |
| Aryl hydrazides, CS₂ | KOH | Ethanol | - | Reflux | - | [7] |
| Phenyl acetic acid derivatives, thiosemicarbazide | POCl₃ | - | - | - | 60-65% | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine and Leading Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This guide provides a comparative study of the emerging class of 1,3,4-oxadiazole derivatives, specifically focusing on the potential of compounds like 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, against established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. This analysis is based on publicly available experimental data for the 1,3,4-oxadiazole class and well-documented data for the comparator antibiotics.
While specific antimicrobial data for this compound is limited in publicly accessible literature, the broader family of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant antibacterial potential.[1] This guide will, therefore, utilize data from structurally related 1,3,4-oxadiazole compounds as a proxy to evaluate the prospective efficacy of this chemical class.
Quantitative Performance Comparison
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for representative 1,3,4-oxadiazole derivatives against common bacterial strains, in comparison with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Compound Class/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| Representative Compound 1 | 1.56 | - | [1] |
| Representative Compound 2 | 4 - 16 | - | [2] |
| Representative Compound 3 | 62 | - | [3] |
| Penicillin | Varies (resistance is common) | Generally Resistant | [4] |
| Ciprofloxacin | 1 - 2 | 0.2 - 0.4 | [1][4] |
| Tetracycline | Varies (resistance is common) | Varies (resistance is common) | [4] |
Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology. The values for 1,3,4-oxadiazole derivatives are for different compounds within the same chemical class and are presented to show the potential range of activity.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an antibiotic is defined by its specific molecular mechanism of action. Below is a comparison of the established mechanisms of the comparator antibiotics and the proposed mechanisms for the 1,3,4-oxadiazole class.
Established Antibiotics
-
Penicillin (β-Lactam): Penicillin and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), such as DD-transpeptidase.[5] These enzymes are crucial for the final step of peptidoglycan synthesis, which involves cross-linking the peptide chains to form a stable bacterial cell wall.[2][6] By acylating the active site of these enzymes, penicillin effectively blocks cell wall synthesis, leading to cell lysis and bacterial death.[6]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin's bactericidal action stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are vital for DNA replication, repair, and recombination.[7] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[7][8]
-
Tetracycline: Tetracycline is a protein synthesis inhibitor. It reversibly binds to the 30S subunit of the bacterial ribosome.[9][10][11] This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of new amino acids to the growing peptide chain.[9][12] This bacteriostatic action halts bacterial growth and replication.[12]
Proposed Mechanism for 1,3,4-Oxadiazole Derivatives
The mechanism of action for 1,3,4-oxadiazole derivatives is an active area of research and may not be singular across all compounds in this class. However, studies on some derivatives suggest a multi-faceted approach:
-
Cell Membrane Disruption: Evidence suggests that some 1,3,4-oxadiazole compounds can disturb the integrity of the bacterial cell membrane.[13]
-
Induction of Oxidative Stress: An increase in intracellular Reactive Oxygen Species (ROS) has been observed in bacteria treated with certain 1,3,4-oxadiazoles, leading to cellular damage.[13]
-
Enzyme Inhibition: Other research points towards the inhibition of specific enzymes. For instance, some derivatives have been investigated as inhibitors of the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the cell envelope of Gram-positive bacteria.[14]
dot
Caption: Comparative overview of antibiotic mechanisms of action.
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing (AST) methods, primarily the Broth Microdilution and Disk Diffusion assays, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination
This method is considered a gold standard for quantitative susceptibility testing.
-
Preparation of Inoculum: A standardized bacterial suspension (typically adjusted to a 0.5 McFarland turbidity standard, equivalent to approximately 1.5 x 10⁸ CFU/mL) is prepared from a pure, overnight bacterial culture.[15]
-
Serial Dilution: The test compound and comparator antibiotics are serially diluted (usually two-fold) in a multi-well microtiter plate containing a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C ± 2°C for 18-24 hours).[17]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
dot
References
- 1. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 5. news-medical.net [news-medical.net]
- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 10. Tetracycline - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 12. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. clsjournal.ascls.org [clsjournal.ascls.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Analysis of the Anti-inflammatory Potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine and Ibuprofen
In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with enhanced efficacy and improved safety profiles is perpetual. This guide provides a comparative overview of the anti-inflammatory activity of the novel heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This analysis is based on available experimental data for structurally related 1,3,4-oxadiazole derivatives and the well-documented properties of ibuprofen.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of chemical compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats. This test measures the ability of a compound to reduce localized inflammation. While direct comparative data for this compound against ibuprofen is not available, studies on structurally similar 1,3,4-oxadiazole derivatives provide valuable insights. The following table summarizes the percentage of edema inhibition observed for a related compound and ibuprofen.
| Compound | Dose | Time Point | % Edema Inhibition | Reference Drug | % Inhibition (Reference) |
| 2-(p-chlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivative (Ox-6f) | 10 mg/kg | 12 h | 79.83 ± 4.04% | Ibuprofen | 84.71 ± 2.77% |
Note: The data presented is for a structurally similar compound, a 1,3,4-oxadiazole with a p-chlorophenyl substitution, and is used as a surrogate for the compound of interest due to the lack of direct comparative studies.[1]
Experimental Protocols
A clear understanding of the methodologies employed to generate the comparative data is crucial for the scientific community.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.[2][3][4][5]
Principle: Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a specified period.
-
Grouping: Animals are divided into control, standard (e.g., ibuprofen-treated), and test compound groups.
-
Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally at a predetermined dose and time before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at "0" hour (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by these compounds is fundamental to their pharmacological characterization.
Ibuprofen: Inhibition of the Cyclooxygenase (COX) Pathway
Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[6][7][8][9] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][10] By blocking COX enzymes, ibuprofen effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][7]
Caption: Ibuprofen's mechanism of action via COX pathway inhibition.
This compound: Putative Mechanisms
While the precise mechanism of action for this compound is yet to be fully elucidated, research on related 1,3,4-oxadiazole derivatives suggests potential anti-inflammatory pathways. Molecular docking studies on similar compounds have indicated good binding affinity to the active sites of COX-1 and COX-2 enzymes, suggesting a mechanism that may overlap with that of ibuprofen.[1] The presence of the oxadiazole ring and the chlorophenyl substitution are considered vital for their anti-inflammatory potential.[1]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Ibuprofen | healthdirect [healthdirect.gov.au]
In Vivo Anticancer Validation of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 1,3,4-oxadiazole is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide provides a comparative overview of the in vivo anticancer activity of compounds related to 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, offering a summary of available experimental data to inform further research and development. While in vivo data for the specific titular compound is limited in publicly accessible literature, this guide leverages data from structurally similar 1,3,4-oxadiazole derivatives to provide a valuable comparative context.
Performance Comparison of 1,3,4-Oxadiazole Derivatives in In Vivo Cancer Models
The in vivo anticancer efficacy of AMK OX-9 and other potent derivatives from the same study was evaluated in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice. The results demonstrated a significant reduction in tumor size and weight for the treated groups compared to the control group.[1]
Below is a summary of the in vivo anticancer activity of selected 1,3,4-oxadiazole derivatives from the aforementioned study.
| Compound ID | Chemical Name | Dose | Tumor Model | Efficacy |
| AMK OX-9 | 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Not Specified | DLA-induced solid tumor | Effective in reducing tumor size and weight[1] |
| AMK OX-8 | Not Specified | Not Specified | DLA-induced solid tumor | Effective in reducing tumor size and weight[1] |
| AMK OX-11 | Not Specified | Not Specified | DLA-induced solid tumor | Effective in reducing tumor size and weight[1] |
| AMK OX-12 | Not Specified | Not Specified | DLA-induced solid tumor | Effective in reducing tumor size and weight[1] |
Note: The specific quantitative data on tumor growth inhibition (e.g., percentage of inhibition, tumor weight in grams) was not detailed in the available abstract. Access to the full-text article is required for a complete quantitative comparison.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. The following is a generalized protocol for a DLA-induced solid tumor model, based on common practices in preclinical cancer research.
Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model
-
Animal Model: Swiss albino mice are typically used for this model.
-
Tumor Cell Line: Dalton's Lymphoma Ascites (DLA) cells are maintained in the peritoneal cavity of mice.
-
Tumor Induction: A specific number of DLA cells (e.g., 1 x 10^6 cells) are injected subcutaneously or intramuscularly into the right hind limb of the mice to induce solid tumor formation.
-
Compound Administration: Once the tumors reach a palpable size, the test compounds (e.g., AMK OX-9) and a vehicle control are administered to the respective groups of mice, typically via intraperitoneal or oral routes, for a specified number of days. A standard chemotherapeutic agent (e.g., Doxorubicin, 5-Fluorouracil) is often used as a positive control.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study. At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated as a primary endpoint. Other parameters such as body weight changes and survival rates can also be monitored.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their interaction with various cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. While the specific mechanism for this compound has not been elucidated, related compounds have been shown to target key cancer-related pathways.
Experimental Workflow for In Vivo Validation
The process of validating the anticancer activity of a novel compound in an in vivo model follows a structured workflow, from initial screening to detailed efficacy studies.
References
Structure-Activity Relationship of 5-(Chlorophenyl)-1,3,4-oxadiazol-2-amine Analogues: A Comparative Guide
A detailed examination of the structure-activity relationships (SAR) of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine analogues reveals crucial insights for the rational design of potent therapeutic agents. While comprehensive SAR studies on the specific 3-chloro substituted scaffold are limited in publicly available literature, extensive research on the closely related 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine framework provides a valuable foundation for understanding the impact of structural modifications on biological activity, particularly in the context of anticancer properties.
This guide synthesizes available data to offer a comparative analysis of these analogues, focusing on their anticancer activity. The information presented is intended for researchers, scientists, and professionals in the field of drug development to inform future design and optimization strategies.
Comparative Anticancer Activity
The anticancer potential of a series of N-aryl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine analogues was evaluated by the National Cancer Institute (NCI) against their 60-cell line panel. The results, expressed as Growth Percent (GP), highlight the significant influence of substitutions on the N-aryl ring at the 2-position of the oxadiazole core. A lower GP value indicates higher anticancer activity.
| Compound ID | N-Aryl Substituent (R) | 5-Phenyl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |
| 4u | 2,4-Dimethylphenyl | 4-Chlorophenyl | 78.46 | MDA-MB-435 (Melanoma) [6.82], K-562 (Leukemia) [24.80], NCI-H522 (Non-Small Cell Lung) [41.03], HCT-15 (Colon) [44.74][1] |
| 4o | 4-Chlorophenyl | 4-Chlorophenyl | >97 | - |
| 4h | 4-Bromophenyl | 4-Chlorophenyl | >97 | SK-MEL-2 (Melanoma) [60.45], MDA-MB-231/ATCC (Breast) [67.42][1] |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.62 | MDA-MB-435 (Melanoma) [15.43], K-562 (Leukemia) [18.22], T-47D (Breast) [34.27], HCT-15 (Colon) [39.77][1] |
Key SAR Observations:
-
Substitution on the N-Aryl Ring is Crucial: The nature and position of substituents on the N-aryl ring at the 2-position significantly impact anticancer activity. The presence of two methyl groups at the 2 and 4 positions of the phenyl ring (Compound 4u ) led to a notable increase in activity compared to unsubstituted or single-substituted analogues.
-
Electron-Donating Groups May Enhance Activity: The analogue with a 4-methoxyphenyl group at the 5-position and a 2,4-dimethylphenyl group at the 2-amino position (Compound 4s ) exhibited the highest activity in the series, suggesting that electron-donating groups on the 5-phenyl ring might be favorable.[1]
-
Halogen Substitution: While the 4-chlorophenyl group at the 5-position is a common feature, further halogen substitution on the N-aryl ring (e.g., 4-chloro in 4o or 4-bromo in 4h ) did not result in significant broad-spectrum anticancer activity in this particular series.[1]
Experimental Protocols
General Synthesis of N-Aryl-5-(substituted)-1,3,4-oxadiazol-2-amine Analogues
The synthesis of the title compounds is typically achieved through a cyclization reaction. A general procedure involves the reflux of an appropriate aryl semicarbazide with a substituted aromatic aldehyde in an ethanol-water solvent system, often catalyzed by an agent like sodium bisulfite.[1]
Caption: Synthetic workflow for N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the synthesized compounds was determined using the NCI-60 cell line screening protocol.
Cell Culture and Plating: The 60 human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well and incubated for 24 hours before drug addition.
Compound Preparation and Addition: Test compounds are solubilized in DMSO. Serial dilutions are prepared to achieve the desired final concentrations. Aliquots of the drug solutions are added to the cell plates.
Incubation and Assay Termination: The plates are incubated for 48 hours after the addition of the compounds. The assay is terminated by fixing the cells with trichloroacetic acid (TCA).
Staining and Quantification: Cellular protein is stained with sulforhodamine B (SRB). The unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on an automated plate reader.
Data Analysis: The percentage growth (GP) is calculated for each compound. The GP is the growth in the presence of the test agent relative to the control and the cell count at the time of drug addition.
Caption: NCI-60 anticancer screening workflow.
Signaling Pathways and Logical Relationships
The precise mechanism of action for many of these compounds is still under investigation. However, substituted 1,3,4-oxadiazoles have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival. The SAR data suggests that the electronic and steric properties of the substituents play a critical role in the interaction with the biological target.
Caption: Logical relationship in the SAR of 5-phenyl-1,3,4-oxadiazol-2-amine analogues.
References
A Comparative Guide to the Biological Activities of 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological assay results for a selection of 2,5-disubstituted 1,3,4-oxadiazole derivatives, focusing on their anticancer and antibacterial activities. The information is presented to facilitate objective cross-validation and comparison of their performance, supported by experimental data and detailed methodologies.
Introduction
1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] Their scaffold is a key feature in a variety of therapeutic agents, demonstrating activities that span anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[4][5][6] This guide focuses on a comparative analysis of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing a cross-validation of their biological assay results in the fields of oncology and bacteriology.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative biological activity data for selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against various cancer cell lines and bacterial strains. This allows for a direct comparison of their potency.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Structure | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| OXD-1 | 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 5.12 | 2.5 | 1.8 | - | [7] |
| OXD-2 | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | 1.1 | 2.6 | 1.4 | - | [7] |
| OXD-3 | 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | - | 41.92 | [8] |
| OXD-4 | 2-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole | 35.29 | - | - | 25.04 | [8] |
| Doxorubicin | Standard Drug | 1.2 | 2.5 | 1.8 | - | [7] |
| 5-Fluorouracil | Standard Drug | 18.74 | 30.68 | 28.65 | - | [7] |
Table 2: Antibacterial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| OXD-5 | 2-(Naphtho[2,1-b]furan-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 0.20 | 0.20 | 0.40 | 0.20 | [9] |
| OXD-6 | 2-(Naphtho[2,1-b]furan-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 0.40 | 0.20 | 0.40 | 0.40 | [9] |
| Ciprofloxacin | Standard Drug | 4 | 4 | 4 | 4 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antibacterial Activity: Agar Well Diffusion Assay
The agar well diffusion method is used to assess the antimicrobial activity of chemical compounds.
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 50-100 µL) of the 1,3,4-oxadiazole derivative solution at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antibacterial activity of the compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the biological evaluation of 1,3,4-oxadiazole derivatives.
Caption: General workflow for the synthesis, biological evaluation, and lead identification of 1,3,4-oxadiazole derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization by 1,3,4-oxadiazole derivatives.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmspr.in [ijmspr.in]
Comparative Analysis of In Vivo Efficacy and Toxicity of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Derivatives
This guide provides a comparative overview of the in vivo efficacy and toxicity of selected 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives, placing their performance in context with related compounds. The data and protocols presented are compiled from preclinical studies to aid researchers and drug development professionals in evaluating the potential of this chemical scaffold.
Overview of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities.[1] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The anticancer potential of oxadiazoles has been partly attributed to their antiangiogenic and mitostatic capabilities.[2] This guide focuses specifically on derivatives of this compound and their performance in preclinical in vivo models.
In Vitro Cytotoxicity Profile
Prior to in vivo evaluation, the cytotoxic potential of 1,3,4-oxadiazole derivatives is typically assessed against various cancer cell lines. This initial screening helps in the selection of lead candidates for further in vivo testing. A study involving a series of twelve 1,3,4-oxadiazole derivatives (AMK OX-1 to AMK OX-12) identified four compounds (AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12) with significant cytotoxic activity.[2] Notably, these compounds were found to be more cytotoxic to cancer cell lines (HeLa, A549, Hep-2) than to normal V-79 cell lines, suggesting a degree of selectivity.[2]
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Structure/Name | HeLa | A549 |
|---|---|---|---|
| AMK OX-9 | 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | N/A | 20.73[2] |
| AMK OX-8 | (Structure with 4-methoxyphenyl substituent) | 35.29[2] | 25.04[2] |
| AMK OX-11 | 3-{3-Acetyl-5-[(4-chlorophenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenyl acetate | N/A | 45.11[2] |
| AMK OX-12 | (Structure with 3,4,5-trimethoxyphenyl substituent) | 32.91[2] | 41.92[2] |
| AMK OX-10 | (Structure with 4-hydroxyphenyl substituent) | 5.34[2] | N/A |
N/A: Data not available in the cited source.
In Vivo Antitumor Efficacy
The most promising candidates from in vitro screening (AMK OX-8, 9, 11, and 12) were advanced to an in vivo solid tumor model to assess their antitumor efficacy.[2] The study utilized Dalton's Lymphoma Ascites (DLA)-induced solid tumors in Swiss albino mice.[2]
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for DLA-induced solid tumor efficacy model.
The derivatives were reported to be significantly effective in reducing both the volume and weight of the tumors.[2]
Table 2: In Vivo Antitumor Efficacy of Selected 1,3,4-Oxadiazole Derivatives in DLA Model
| Compound ID | Dose | Mean Tumor Weight (g) ± SEM | Mean Tumor Volume (cm³) ± SEM | % Reduction in Weight |
|---|---|---|---|---|
| Control | Vehicle | Data not available | Data not available | 0% |
| AMK OX-8 | 25 mg/kg | Quantitative data not available in abstract | Quantitative data not available in abstract | Significant[2] |
| AMK OX-9 | 25 mg/kg | Quantitative data not available in abstract | Quantitative data not available in abstract | Significant[2] |
| AMK OX-11 | 25 mg/kg | Quantitative data not available in abstract | Quantitative data not available in abstract | Significant[2] |
| AMK OX-12 | 25 mg/kg | Quantitative data not available in abstract | Quantitative data not available in abstract | Significant[2] |
Note: The cited source confirms significant reduction but does not provide specific quantitative values in the abstract.[2]
In Vivo Toxicity Profile
The safety of the lead compounds is a critical parameter for their therapeutic potential. The parent compound, this compound, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]
An acute oral toxicity study for the four lead derivatives (AMK OX-8, 9, 11, and 12) was conducted in Swiss albino mice.[2] All four compounds were found to be safe in this study.[2]
Table 3: In Vivo Acute Oral Toxicity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Species | Dosing | Observation Period | Result |
|---|---|---|---|---|
| AMK OX-8 | Swiss albino mice | Protocol details not available | Protocol details not available | Found to be safe[2] |
| AMK OX-9 | Swiss albino mice | Protocol details not available | Protocol details not available | Found to be safe[2] |
| AMK OX-11 | Swiss albino mice | Protocol details not available | Protocol details not available | Found to be safe[2] |
| AMK OX-12 | Swiss albino mice | Protocol details not available | Protocol details not available | Found to be safe[2] |
Note: The term "safe" implies no mortality or major signs of toxicity at the tested dose, but specific LD₅₀ values were not provided in the abstract.[2]
Mechanism of Action
To elucidate the mechanism behind their cytotoxic effects, the lead compounds were investigated further. Nuclear staining techniques (acridine orange, ethidium bromide, and propidium iodide) revealed the presence of apoptotic bodies in cells treated with AMK OX-8, 9, and 12.[2] Furthermore, a JC-1 staining assay on isolated mitochondria from Hep-2 cells demonstrated that compounds AMK OX-8, 9, 11, and 12 caused an increase in fluorescence intensity over time.[2] This suggests a disruption of the mitochondrial membrane potential, confirming the involvement of the mitochondrial pathway, also known as the intrinsic pathway of apoptosis.[2]
Proposed Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by oxadiazole derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) The cytotoxicity of the synthesized 1,3,4-oxadiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against HeLa and A549 cancer cell lines.[2] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were solubilized, and the absorbance was measured using a microplate reader. The concentration that inhibited 50% of cell growth (IC₅₀) was then calculated.[2]
In Vivo DLA-Induced Solid Tumor Model Dalton's Lymphoma Ascites (DLA) cells were injected intramuscularly into the right hind limb of Swiss albino mice.[2] Twenty-four hours after tumor cell inoculation, the animals were divided into groups. The test groups received intraperitoneal (i.p.) injections of the compounds (e.g., at a dose of 25 mg/kg body weight) for 10 consecutive days.[2] The control group received the vehicle alone. On the 12th day, the animals were sacrificed, and the solid tumors were excised. The tumor weight and volume were measured, and the percentage of tumor growth inhibition was calculated relative to the control group.[2]
Acute Oral Toxicity Study The acute oral toxicity study was performed on Swiss albino mice according to standard guidelines.[2] The animals were administered the test compounds orally at a specified dose. The mice were then observed for any signs of toxicity, behavioral changes, and mortality over a defined period (typically 14 days).[2]
Conclusion
Derivatives of this compound, particularly compounds AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12, have demonstrated promising preclinical anticancer activity. They exhibit selective in vitro cytotoxicity and significant in vivo tumor growth inhibition in a DLA-induced solid tumor model.[2] The mechanism of action appears to involve the induction of apoptosis via the intrinsic mitochondrial pathway.[2] Furthermore, initial toxicity studies suggest these compounds are well-tolerated in mice.[2] While these results are encouraging, further comprehensive studies are required to fully elucidate the quantitative in vivo efficacy, detailed toxicity profiles (including LD₅₀ values), and pharmacokinetic properties to validate their potential as clinical drug candidates.
References
A Comparative Analysis of the Mechanisms of Action of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine and Other 1,3,4-Oxadiazole-Containing Drugs
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a variety of therapeutic agents with diverse biological activities.[1] This guide provides a comparative analysis of the potential mechanism of action of the investigational compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine with established drugs and clinical candidates also containing the 1,3,4-oxadiazole core. While the precise molecular target of this compound is not definitively established in publicly available literature, its structural similarity to other anticancer agents suggests potential mechanisms of action, including enzyme inhibition and disruption of microtubule dynamics.[2][3] This comparison will focus on its inferred anticancer properties alongside the well-defined mechanisms of the antiviral drug Raltegravir and the investigational anticancer agent Zibotentan.
Comparative Overview of Mechanisms of Action
The biological activity of 1,3,4-oxadiazole derivatives is heavily influenced by the substituents at the 2- and 5-positions of the oxadiazole ring. This structural diversity leads to a wide range of pharmacological effects, as illustrated by the compounds discussed below.
This compound: An Inferred Anticancer Agent
Based on extensive research into the anticancer properties of the 1,3,4-oxadiazole scaffold, this compound is postulated to exert its effects through one of several established anticancer mechanisms associated with this class of compounds. These include the inhibition of crucial enzymes involved in cancer cell proliferation and the disruption of the cellular cytoskeleton.[2][4]
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes that are overactive in cancer cells, such as histone deacetylases (HDACs) and thymidylate synthase.[1][5] Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole-containing compounds have been identified as inhibitors of tubulin polymerization.[3][6][7] By interfering with the dynamics of microtubules, which are essential for cell division, these agents can induce mitotic arrest and subsequent cell death in rapidly dividing cancer cells.
Raltegravir: An HIV Integrase Inhibitor
Raltegravir is an antiretroviral drug used in the treatment of HIV infection.[8][9] Its mechanism of action is highly specific and targets the viral enzyme, integrase.
-
Mechanism: Raltegravir is an integrase strand transfer inhibitor (INSTI).[10][11] It binds to the active site of HIV integrase, preventing the integration of the viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle, and its inhibition effectively stops the virus from propagating.[8][9]
Zibotentan: An Endothelin-A Receptor Antagonist
Zibotentan is an investigational drug that has been studied primarily for its potential in treating castration-resistant prostate cancer.[12][13] Its mechanism involves the antagonism of a cell surface receptor.
-
Mechanism: Zibotentan is a selective antagonist of the endothelin-A (ETA) receptor.[12][14] The endothelin-1 (ET-1) peptide and its ETA receptor are implicated in various processes that promote cancer progression, including cell proliferation, angiogenesis, and metastasis. By blocking the ETA receptor, Zibotentan inhibits these pro-cancerous signaling pathways.[12][13]
Quantitative Data Comparison
The following table summarizes key quantitative data related to the activity of the compared drug classes. It is important to note that the data for this compound is representative of similar anticancer 1,3,4-oxadiazole derivatives and is for illustrative purposes.
| Parameter | This compound (Representative Data) | Raltegravir | Zibotentan |
| Target | Tubulin / Cancer-related Enzymes (e.g., HDAC, Thymidylate Synthase) | HIV Integrase | Endothelin-A (ETA) Receptor |
| Assay Type | Tubulin Polymerization Assay / Enzyme Inhibition Assay | Strand Transfer Inhibition Assay | Receptor Binding Assay |
| IC₅₀ / Kᵢ | µM range (varies with target) | ~2-7 nM | Kᵢ = 13 nM |
| Cellular Effect | Mitotic Arrest, Apoptosis | Inhibition of Viral Replication | Inhibition of Cell Proliferation, Angiogenesis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are representative protocols for the key experiments cited.
1. Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin is monitored by the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Protocol:
-
Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) are included.
-
The reaction is initiated by incubating the mixture at 37°C.
-
The absorbance at 340 nm is recorded every minute for 60 minutes.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
2. HIV Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV integration.
-
Principle: A recombinant HIV integrase enzyme is used to catalyze the integration of a donor DNA substrate into a target DNA substrate. The inhibition of this process is quantified.
-
Protocol:
-
The reaction mixture contains purified recombinant HIV integrase, a donor DNA substrate (often a labeled oligonucleotide), and a target DNA substrate in a suitable buffer.
-
The test compound (e.g., Raltegravir) is added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The reaction products are separated by gel electrophoresis and visualized (e.g., by autoradiography if a radiolabeled substrate is used).
-
The amount of strand transfer product is quantified, and the IC₅₀ value is determined.
-
3. Endothelin-A Receptor Binding Assay
This assay determines the affinity of a compound for the ETA receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to cells or membranes expressing the ETA receptor.
-
Protocol:
-
Cell membranes prepared from a cell line overexpressing the human ETA receptor are incubated with a fixed concentration of [¹²⁵I]-ET-1.
-
The test compound (e.g., Zibotentan) is added at increasing concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The Kᵢ (inhibitory constant) is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Signaling Pathway and Workflow Diagrams
Inferred Anticancer Mechanism of this compound
Caption: Inferred signaling pathway for this compound.
Mechanism of Action of Raltegravir
Caption: Mechanism of action of the HIV integrase inhibitor Raltegravir.
Mechanism of Action of Zibotentan
Caption: Mechanism of action of the ETA receptor antagonist Zibotentan.
Experimental Workflow for Compound Evaluation
Caption: General experimental workflow for in vitro evaluation of drug candidates.
Conclusion
The 1,3,4-oxadiazole ring serves as a versatile scaffold in drug discovery, leading to compounds with markedly different mechanisms of action. While this compound's precise target remains to be fully elucidated, its structural class suggests a potential role as an anticancer agent, likely acting through enzyme inhibition or disruption of tubulin polymerization. This contrasts with the highly specific mechanisms of Raltegravir, an HIV integrase inhibitor, and Zibotentan, an ETA receptor antagonist. This comparative guide highlights the importance of understanding the specific molecular interactions that drive the therapeutic effects of structurally related compounds and provides a framework for the continued investigation and development of novel 1,3,4-oxadiazole-based drugs.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raltegravir - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 10. Raltegravir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. The following guide provides detailed, step-by-step procedures for the safe disposal of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to mitigate risks associated with this compound.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the first step in safe disposal. The compound is classified as harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1][3][4] | pictogram GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |
| Skin Irritation | Causes skin irritation.[1][2][4] | pictogram GHS07 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][4] | pictogram GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | pictogram GHS07 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | pictogram GHS09 | P273: Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition, with a secure, tight-fitting lid.[2][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).[1]
-
Segregation: This compound is a chlorinated organic material. It should be collected separately from non-halogenated organic wastes to facilitate proper disposal and potential recycling of other solvent streams.[7] Do not mix with incompatible materials such as strong oxidizing agents.
Step 3: Waste Storage
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The container must be kept closed at all times, except when adding waste.[2]
-
Ensure secondary containment is used to prevent spills.
-
Store incompatible waste streams separately, for example, acids away from bases.[2]
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound must be treated as hazardous waste.
-
Empty Containers: Unless triple-rinsed (with the rinsate collected as hazardous waste), the original container should be disposed of as hazardous waste.[8]
-
Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and absorbent pads should be placed in a solid hazardous waste container specifically for this waste stream.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will provide specific procedures for waste pickup and will manage the final disposal process.[2]
-
Documentation: Complete any required waste pickup request forms, accurately detailing the contents of the waste container.
-
Final Disposal Method: The designated disposal method for this type of chemical is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting hydrogen chloride.[9] This ensures the complete destruction of the compound and prevents environmental contamination.[9] Never dispose of this chemical down the drain or in regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. purdue.edu [purdue.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Essential Safety and Handling Guide for 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
This guide provides immediate, essential safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] | Minimizes inhalation of dust or aerosols that may cause respiratory irritation.[1] |
Operational Protocol: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring spill control materials are readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate all work surfaces and equipment.
Storage:
-
Store in a tightly closed, properly labeled container.[2][5]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired compounds and grossly contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[6]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[6]
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
Emergency Procedures
| Emergency | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6] |
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
